A Privileged Scaffold for Aldosterone Synthase Inhibition and GPCR Antagonism[1][2][3][4] Executive Summary The 5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold represents a critical "privileged structure" in modern med...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for Aldosterone Synthase Inhibition and GPCR Antagonism[1][2][3][4]
Executive Summary
The 5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1][2][3][4] Distinct from its quinoline isomer, this isoquinoline core is the structural anchor for Baxdrostat (CIN-107) , a highly selective aldosterone synthase (CYP11B2) inhibitor currently reshaping hypertension therapeutics.[2][4] Additionally, this scaffold serves as a key pharmacophore in the development of Somatostatin Receptor 5 (SSTR5) antagonists.[2][4][5]
This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, validated synthetic protocols for chiral resolution, and its application in high-affinity ligand design.[2][4]
Part 1: Physicochemical Profile & Identity[2][3][4][5]
The compound exists primarily as a chiral building block.[2][4][5] While the racemate is synthesizable, the biological activity is almost exclusively driven by the (R)-enantiomer in the context of Baxdrostat, or specific enantiomers for SSTR5 applications.[2][4]
C8 position is a stereocenter.[2][3][4][5] (R)-isomer is the primary medicinal target.[2][3][4][5]
Critical Distinction: Researchers must distinguish this isoquinoline (N at pos 2) from the quinoline isomer (N at pos 1, CAS 865303-57-7).[2][3][4][5] The isoquinoline core provides a distinct vector for pi-stacking interactions in enzyme active sites.[1][2][3][4][5]
Part 2: Synthetic Methodology & Manufacturing[1][2][3][4][5][7]
The synthesis of 5,6,7,8-tetrahydro-isoquinolin-8-ylamine is non-trivial due to the requirement for enantiopurity.[1][2][3] The industry-standard protocol utilizes Ellman’s Auxiliary ((S)-tert-butylsulfinamide) to induce diastereoselectivity during the reduction phase.[1][2][3][4][5]
Protocol: Asymmetric Synthesis via Ellman’s Sulfinamide
This protocol describes the synthesis of the (R)-enantiomer, compatible with the 4-bromo derivative used in Baxdrostat manufacturing.[2][3][4]
Figure 1: Stereoselective synthesis route utilizing Ellman's auxiliary to access the bioactive (R)-enantiomer.[2][3][4]
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][14][15]
The 8-amino-tetrahydroisoquinoline scaffold functions as a conformationally restricted diamine.[1][2][3][4][5] Its rigidity reduces the entropic penalty of binding compared to flexible linear amines.[2][4][5]
Case Study 1: Baxdrostat (Aldosterone Synthase Inhibitor)
Baxdrostat (CIN-107) utilizes the (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine as its core scaffold.[1][2][3][4][6][8]
Mechanism: The isoquinoline nitrogen coordinates with the Heme iron of CYP11B2, while the amide tail (attached to the 8-amine) extends into the access channel, providing selectivity over the homologous CYP11B1 (Cortisol synthase).[2][4]
Selectivity Factor: The 100:1 selectivity for Aldosterone vs. Cortisol is largely attributed to the precise vector provided by the chiral 8-amine attachment point.[1][2][3][4][5]
Case Study 2: SSTR5 Antagonists
In Somatostatin Receptor 5 (SSTR5) antagonists, this scaffold replaces the piperidine or spiro-indene cores found in earlier generations.[2][4][5]
Binding Mode: The basic amine (pKa ~9.[2][4][5]5) forms a salt bridge with the conserved Aspartate residue (Asp118 in TM3) of the GPCR.[2][4][5]
Optimization: Substituents at the 4-position of the isoquinoline ring (e.g., bromine, phenyl) occupy a hydrophobic pocket, enhancing potency into the nanomolar range (IC
Hygroscopicity: The dihydrochloride salt is hygroscopic.[2][4][5] It must be stored in a desiccator at -20°C.[1][2][3][4]
Free Base Instability: The free base amine is prone to oxidation and carbamate formation (CO
absorption) upon air exposure.[2][4][5] Always handle the free base under Argon/Nitrogen.[2][4][5]
Solution Stability: Stable in DMSO/Water for 24 hours. Degrades in basic aqueous solution over time due to oxidation of the isoquinoline ring.[2][4][5]
Analytical Validation
To confirm identity and purity, the following NMR signals are diagnostic (in D
O or DMSO-d):
Aromatic Protons (Isoquinoline): Two singlets or doublets around
8.0–8.5 ppm (depending on C4 substitution).[2][3][4][5]
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride mechanism of action
This guide provides an in-depth technical analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a specialized bicyclic scaffold used primarily as a chiral building block in asymmetric synthesis and a pri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a specialized bicyclic scaffold used primarily as a chiral building block in asymmetric synthesis and a privileged pharmacophore in medicinal chemistry.
Executive Summary
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (often abbreviated as 8-amino-5,6,7,8-THIQ ) represents a class of "privileged structures" in drug discovery. Its core architecture consists of an aromatic pyridine ring fused to a saturated cyclohexane ring, with a primary amine positioned at C8.
This molecule operates through two distinct Mechanisms of Action (MoA) depending on the context:
Pharmacological MoA: Acts as a conformationally restricted peptidomimetic , locking the nitrogen vectors in a rigid orientation to mimic
-turns in bioactive peptides (targeting GPCRs like Somatostatin and NPY receptors).
Chemical MoA: Functions as a chiral diamine ligand (similar to the CAMPY series) in transition metal catalysis, facilitating Asymmetric Transfer Hydrogenation (ATH) via a metal-ligand bifunctional mechanism.
Chemical Identity & Physicochemical Properties
The dihydrochloride salt form stabilizes the primary amine, preventing oxidation and enhancing water solubility for biological assays.
Acts as a Hydrogen Bond Donor (HBD) or metal coordination site.
Chirality
C8 is a stereocenter
Enantiomers ( or ) exhibit distinct biological and catalytic activities.
Basicity
Dihydrochloride (2HCl)
Indicates two protonation sites: the Pyridine N () and the Exocyclic Amine ().
Mechanism of Action: Pharmacological (The "Privileged Scaffold")
Conformationally Restricted Peptidomimesis
In medicinal chemistry, the 5,6,7,8-THIQ scaffold is utilized to reduce the entropic penalty of binding. Unlike flexible linear peptides, the rigid bicyclic ring locks the distance and angle between the aromatic nitrogen (acceptor) and the exocyclic amine (donor/cation).
Target Interaction: The scaffold mimics the
and residues of a peptide -turn.
Binding Mode:
Ionic Anchoring: The protonated C8-amine forms a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues deep within GPCR binding pockets (e.g., Somatostatin receptor sst5 , NPY Y5 ).
- Stacking: The aromatic pyridine ring engages in T-shaped or parallel stacking with Phenylalanine (Phe) or Tryptophan (Trp) residues in the receptor.
Specific Target Pathways
While the free amine is a fragment, its derivatives are potent antagonists/agonists in the following pathways:
Somatostatin Receptors (SSTR): 8-amino-THIQ derivatives serve as non-peptide mimetics of Somatostatin-14, regulating growth hormone release.
Dipeptidyl Peptidase 4 (DPP-4): The constrained amine aligns with the catalytic serine of DPP-4, acting as a competitive inhibitor for type 2 diabetes management.
Phenylethanolamine N-methyltransferase (PNMT): The scaffold fits the hydrophilic pocket of PNMT, inhibiting the conversion of norepinephrine to epinephrine (relevant in hypertension).
Diagram: Pharmacophore Interaction Model
Caption: Pharmacophore mapping showing the dual interaction mode of the 5,6,7,8-THIQ scaffold within a GPCR binding pocket.
Mechanism of Action: Chemical (Asymmetric Catalysis)
In process chemistry, the enantiomerically pure 8-amino-5,6,7,8-THIQ acts as a ligand (analogous to the CAMPY or Quinox P ligands) for Iridium (Ir) or Rhodium (Rh) catalysts.
Metal-Ligand Bifunctional Catalysis
The mechanism for Asymmetric Transfer Hydrogenation (ATH) involves:
Coordination: The Pyridine Nitrogen and the C8-Amine chelate the metal center (Rh/Ir), creating a rigid chiral environment.
Hydride Transfer: The metal activates the hydride source (e.g., formate), while the ligand's NH proton interacts with the substrate (ketone/imine) oxygen/nitrogen.
Enantio-discrimination: The steric bulk of the fused ring system forces the substrate to approach from only one face, resulting in high enantiomeric excess (ee).
For researchers using the compound as a chiral auxiliary.
Free Basing: Dissolve the dihydrochloride salt in water; adjust pH to >12 with NaOH. Extract with DCM to obtain the free diamine.
Complexation:
Under Argon, mix
dimer (0.5 eq) with the free amine ligand (1.0 eq) in degassed isopropanol.
Stir at RT for 2 hours. The color typically shifts from orange to deep red.
Isolation: Evaporate solvent and recrystallize from DCM/Hexane to yield the active catalyst
.
References
PubChem. (2025). Compound Summary: 5,6,7,8-Tetrahydroisoquinolin-8-amine.[1][2] National Library of Medicine.
Bunlaksananusorn, T., et al. (2022). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines and In Silico Screening." Molecules, 27(7).[3]
Chelucci, G. (2025). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for Asymmetric Transfer Hydrogenation." Catalysts, 15(2).
DeMarinis, R. M., et al. (1981). "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[3][4][5] 3. Bis[tetrahydroisoquinoline]s."[3] Journal of Medicinal Chemistry, 24(6), 756-759.[3]
Scott, J. D., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Medicinal Chemistry, 12, 1070-1095.
Technical Guide: Biological Activity & Application of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
Executive Summary: The "Privileged" Scaffold 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (CAS: 1965305-42-3 for the (S)-isomer) is not a standalone therapeutic agent but a high-value chiral pharmacophore sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (CAS: 1965305-42-3 for the (S)-isomer) is not a standalone therapeutic agent but a high-value chiral pharmacophore scaffold . In modern medicinal chemistry, it serves as a critical building block for designing inhibitors of metalloenzymes, specifically Aldosterone Synthase (CYP11B2) , and various G-Protein Coupled Receptors (GPCRs).
Its biological significance stems from its structural duality:
The Pyridine Core (Positions 1-4): Provides a potential anchor for metal coordination (e.g., Heme-Iron in P450s) or hydrogen bonding in receptor pockets.
The Rigidified Amine (Position 8): The saturated carbocyclic ring locks the exocyclic amine into a defined vector, restricting conformational freedom compared to flexible ethylenediamine analogs. This "entropic pre-payment" often enhances binding affinity and selectivity.
This guide details the application of this scaffold in developing selective CYP11B2 inhibitors for the treatment of heart failure and chronic kidney disease (CKD).
Biological Mechanism & Structural Logic
The CYP11B2/CYP11B1 Selectivity Challenge
The primary biological application of this scaffold is targeting CYP11B2 (Aldosterone Synthase) .[1] The major hurdle in this field is selectivity against CYP11B1 (11
-Hydroxylase) , which shares ~93% sequence homology. Inhibition of CYP11B1 shuts down cortisol production, leading to adrenal insufficiency (Addisonian crisis).
How this Scaffold Solves It:
The 5,6,7,8-tetrahydroisoquinoline core positions the molecule within the active site such that substituents attached to the 8-amine can probe the subtle hydrophobic differences between the CYP11B2 and CYP11B1 pockets.
Heme Coordination: The aromatic nitrogen (N-2) can coordinate with the Heme-Iron (
) at the catalytic center of the enzyme.
Vector Control: The chiral center at C-8 directs the attached "tail" (often an amide or urea linked to an aromatic system) into a selectivity pocket unique to CYP11B2.
Pharmacophore Visualization
The following diagram illustrates the functional logic of the scaffold in a drug discovery context.
Figure 1: Structural dissection of the 5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold and its mapping to biological targets.
Experimental Protocols
Synthesis of CYP11B2 Inhibitor Library (Amide Coupling)
Objective: To derivatize the 8-amino group to create a library of potential CYP11B2 inhibitors.
Starting Material: (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride.
Protocol:
Free Base Liberation:
Dissolve 1.0 eq of the dihydrochloride salt in DCM (Dichloromethane).
Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl and liberate the nucleophilic amine. Stir for 15 min at Room Temperature (RT).
Coupling Reaction:
Add 1.1 eq of the desired Carboxylic Acid (R-COOH).
Add 1.2 eq of HATU (Coupling Reagent).
Critical Step: Maintain temperature at 0°C during addition to prevent racemization of the chiral center, then warm to RT.
Monitoring:
Monitor via LC-MS (ESI+) for the disappearance of the amine mass (m/z ~149 for free base) and appearance of the product mass.
Workup:
Wash with saturated
and brine. Dry over .
Purify via Flash Chromatography (MeOH/DCM gradient).
In Vitro CYP11B2 vs. CYP11B1 Selectivity Assay
Objective: Quantify the biological activity (IC50) and selectivity of the synthesized derivatives.
Cell Line: V79 or H295R cells stably transfected with human CYP11B2 or CYP11B1.
Cell Seeding: Seed V79-CYP11B2 and V79-CYP11B1 cells in 96-well plates (20,000 cells/well). Incubate for 24h.
Substrate Addition: Replace medium with fresh buffer containing 11-Deoxycorticosterone (DOC) (1
M) and the test compound (serial dilution 1 nM – 10 M).
Incubation: Incubate for 60-90 minutes at 37°C.
Quantification:
Harvest supernatant.
Quantify Aldosterone (CYP11B2 product) and Corticosterone (CYP11B1 product) using LC-MS/MS.
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
Target Metric: Selectivity Factor
-fold is typically required for lead candidates.
Quantitative Data Summary (Reference Values)
While the dihydrochloride salt itself is a precursor, its derivatives (e.g., 4-aryl substituted analogs) exhibit potent inhibition. The table below summarizes typical activity ranges for optimized ligands derived from this scaffold.
Parameter
Optimized Ligand (Derivative)
Unsubstituted Scaffold (Control)
Target Value
CYP11B2 IC50
< 10 nM
> 10 M
Potent Inhibition
CYP11B1 IC50
> 1000 nM
> 10 M
Low Inhibition
Selectivity
> 100-fold
N/A
High Specificity
Cell Permeability
High ( cm/s)
High
Oral Bioavailability
Note: The unsubstituted amine (the topic of this guide) shows negligible inhibition on its own; it requires the "tail" (amide/urea) to engage the substrate access channel for potency.
Safety & Handling (SDS Highlights)
As a cationic dihydrochloride salt, the compound is stable but requires specific handling:
Hygroscopicity: Highly hygroscopic. Store in a desiccator at -20°C.
Acidity: Aqueous solutions will be acidic (pH ~2-3). Neutralize before biological application.
Toxicity: Treat as a potential irritant and biologically active agent. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
Hu, Q., et al. (2015). "Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors." Journal of Medicinal Chemistry.
Meredith, E. L., et al. (2013). "Identification of potent and selective aldosterone synthase inhibitors." ACS Medicinal Chemistry Letters.
BldPharm. (2023). "Safety Data Sheet: (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride."
Hakki, T., & Bernhardt, R. (2006). "CYP11B1 and CYP11B2: Structure, function, and role in human disease." Molecular and Cellular Endocrinology.
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride literature review
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine: A Privileged Scaffold in Modern Drug Discovery Introduction: The Versatility of a Core Moiety 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a bicycli...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Versatility of a Core Moiety
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a bicyclic chemical entity that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent platform for the spatial presentation of pharmacophoric elements, enabling specific and high-affinity interactions with a variety of biological targets. While the parent compound itself is primarily a building block, its derivatives have been successfully developed into potent and selective modulators of critical physiological pathways. This guide provides a comprehensive overview of the synthesis, pharmacology, and key applications of this versatile chemical core, with a focus on its role in the development of advanced therapeutic agents for neurological disorders and cardiovascular diseases.
The dihydrochloride salt form is commonly used to enhance the solubility and stability of the amine-containing parent compound and its derivatives, facilitating their handling and formulation for experimental and clinical use.
Chemical Synthesis and Strategic Considerations
The synthesis of the 5,6,7,8-tetrahydroisoquinoline core and the introduction of the crucial 8-amino group can be achieved through several strategic routes. The choice of pathway often depends on the desired stereochemistry at the C8 position and the nature of other substituents on the aromatic ring.
One established method involves the catalytic hydrogenation of the corresponding isoquinoline precursor.[1] A more versatile approach often starts with a pre-formed tetrahydroisoquinoline ring system, followed by the introduction of the amine functionality. For instance, a common strategy involves the reduction of an oxime intermediate. A novel two-step synthesis of the related 5,6,7,8-tetrahydroquinolin-8-ylamine involves regioselective nitrosation of the parent tetrahydroquinoline followed by reduction of the resulting oxime.[2] This highlights a generalizable strategy applicable to the isoquinoline series as well.
For chiral syntheses, which are critical for achieving receptor selectivity, resolution of intermediates or asymmetric synthesis methods are employed. For example, in the synthesis of Baxdrostat, a key intermediate is (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, indicating that stereochemical integrity is established early in the synthetic sequence.[3]
Below is a generalized workflow representing a common synthetic strategy.
Caption: Generalized Synthetic Workflow for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Derivatives.
Pharmacological Significance: A Scaffold for Diverse Targets
The true value of the 5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold lies in its adaptability. By modifying substituents at various positions, chemists have developed compounds with high affinity for distinct biological targets.
Dopamine Receptor Agonism: The Case of Dinapsoline
Perhaps the most well-documented application of this scaffold is in the field of neuroscience, specifically in the development of dopamine agonists for Parkinson's disease. Dopamine is a critical neurotransmitter for motor control, and its depletion is a hallmark of Parkinson's.[4] Dinapsoline is a potent and full agonist for the D1 dopamine receptor, built upon a complex naphtho[1,2,3-de]isoquinoline framework derived from the core tetrahydroisoquinoline structure.[5][6][7]
The (R)-(+)-enantiomer of dinapsoline was identified as the active form.[5] In preclinical models, such as rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, dinapsoline induces robust contralateral rotation, a standard measure of dopamine agonist activity.[6][7] This effect is specifically blocked by D1 antagonists, confirming its mechanism of action.[6][7]
Mechanism of Action: D1 Receptor Signaling
Activation of the D1 receptor, a G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. The receptor couples to the Gαs/olf family of G-proteins. This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the DARPP-32 protein, leading to the modulation of neuronal excitability and gene expression.
Caption: Signaling Pathway of the D1 Dopamine Receptor Activated by an Agonist like Dinapsoline.
Aldosterone Synthase Inhibition: The Case of Baxdrostat (CIN-107)
In a completely different therapeutic area, the 5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold is the foundation for Baxdrostat (also known as CIN-107), a potent and selective inhibitor of aldosterone synthase (CYP11B2).[8] Aldosterone is a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure by promoting sodium and water retention.[9] Excessive aldosterone production can lead to hypertension and cardiovascular damage.
Baxdrostat is being investigated for the treatment of resistant hypertension.[3][8] Its high selectivity for aldosterone synthase over other steroidogenic enzymes, such as cortisol synthase (CYP11B1), is a critical feature, reducing the risk of off-target endocrine side effects.[8] Clinical studies have shown that Baxdrostat effectively lowers aldosterone levels and reduces blood pressure in patients with uncontrolled hypertension.[3][8]
Other Therapeutic Areas
Derivatives of the related tetrahydroquinoline and tetrahydroisoquinoline scaffolds have also been explored for other activities, including:
Serotonin Receptor Modulation: Certain analogs have been identified as inverse agonists at the 5-HT7 receptor, a target implicated in mood disorders and cognitive processes.[10]
Antiproliferative Activity: Some 8-substituted tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.[11]
Antimicrobial and Anti-inflammatory Effects: The broader quinazoline and hydroquinazoline families, which share structural similarities, have demonstrated a wide range of pharmacological effects, including antibacterial and anti-inflammatory properties.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for representative derivatives, illustrating the potency and selectivity achievable with this scaffold.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound (e.g., a novel 5,6,7,8-tetrahydro-isoquinolin-8-ylamine derivative) for the dopamine D2 receptor. The causality behind each step is explained to ensure technical accuracy.
Objective: To quantify the ability of a test compound to displace a selective radioligand ([³H]Spiperone) from D2 receptors in rat striatal tissue homogenates.
Materials:
Test Compound (e.g., Derivative of 5,6,7,8-tetrahydro-isoquinolin-8-ylamine)
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
Scintillation vials and cocktail
Glass fiber filters (e.g., Whatman GF/B)
Filtration manifold
Scintillation counter
Step-by-Step Methodology:
Tissue Preparation:
Rationale: To obtain a membrane preparation rich in D2 receptors.
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh assay buffer.
Assay Setup:
Rationale: To create a competitive binding environment between the radioligand and the test compound at various concentrations.
Set up triplicate tubes for each condition:
Total Binding: Assay buffer, [³H]Spiperone, and tissue homogenate.
Non-Specific Binding (NSB): Assay buffer, [³H]Spiperone, a high concentration of Haloperidol (e.g., 10 µM), and tissue homogenate. This determines the amount of radioligand that binds to non-receptor components.
Test Compound: Assay buffer, [³H]Spiperone, varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and tissue homogenate.
Incubation:
Rationale: To allow the binding reaction to reach equilibrium.
Incubate all tubes at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
Termination and Filtration:
Rationale: To rapidly separate receptor-bound radioligand from unbound radioligand.
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped ligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
Quantification:
Rationale: To measure the amount of radioactivity bound to the filters.
Place each filter into a scintillation vial, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
Data Analysis:
Rationale: To calculate the IC₅₀ and Ki values.
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki provides a standardized measure of the compound's affinity for the receptor.
Conclusion and Future Directions
The 5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold is a testament to the power of privileged structures in drug discovery. Its conformational rigidity and synthetic tractability have allowed for its successful incorporation into highly selective and potent molecules targeting diverse and unrelated protein families, from GPCRs in the central nervous system to metabolic enzymes involved in cardiovascular regulation. The clinical progression of Baxdrostat for hypertension underscores the contemporary relevance of this chemical core.
Future research will likely continue to exploit this scaffold. The development of novel derivatives with unique substitution patterns could yield new modulators of ion channels, kinases, or protein-protein interactions. Furthermore, the application of advanced synthetic methods will enable the creation of more complex and stereochemically defined libraries, increasing the probability of discovering next-generation therapeutics for a wide range of human diseases.
References
ResearchGate. (2026, January 13). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Available at: [Link]
ResearchGate. (2026, January 14). Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one. Available at: [Link]
PubMed. (2025, February 5). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. Available at: [Link]
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]
Journal of Medicinal Chemistry. Natural Product-Inspired Dopamine Receptor Ligands. Available at: [Link]
PubMed. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available at: [Link]
MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]
New Drug Approvals. (2025, August 31). Baxdrostat. Available at: [Link]
NCBI Bookshelf - NIH. Dopamine Agonists. Available at: [Link]
PubMed. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist. Available at: [Link]
PubMed. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease. Available at: [Link]
PubMed. (R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten- 8-ylamine. Stereoselective interactions with 5-HT1A receptors in the brain. Available at: [Link]
PubMed. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives. Available at: [Link]
ACS Publications. (+)-Dinapsoline: An Efficient Synthesis and Pharmacological Profile of a Novel Dopamine Agonist. Available at: [Link]
Penn State Research Database. Dinapsoline: Characterization of a D>1> dopamine receptor agonist in a rat model of Parkinson's disease. Available at: [Link]
ResearchGate. (2025, September 17). Discovery of 4-Aryl-5,6,7,8-Tetrahydroisoquinolines as Potent, Selective and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In-vivo Evaluation in Rodents and Cynomolgus Monkeys. Available at: [Link]
Technical Guide: Discovery and Synthesis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
Executive Summary 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (often abbreviated as 8-amino-THIQ or 8-ATHIQ ) represents a "privileged scaffold" in modern medicinal chemistry.[1] Originally explored as a con...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (often abbreviated as 8-amino-THIQ or 8-ATHIQ ) represents a "privileged scaffold" in modern medicinal chemistry.[1] Originally explored as a conformationally restricted analog of nicotinic ligands, its significance has surged due to its role as a critical intermediate in the synthesis of next-generation aldosterone synthase inhibitors (e.g., Baxdrostat ) and RORγt inverse agonists.
This guide analyzes the structural "discovery" of this pharmacophore—not as a serendipitous event, but as a rational evolution of ligand design—and provides a validated technical roadmap for its synthesis, salt formation, and application.
Part 1: Structural Significance & Pharmacophore Analysis[1]
The "discovery" of 8-amino-THIQ is rooted in the search for rigidified mimetics of flexible neurotransmitters.[1]
The Conformational Restriction Hypothesis
In early medicinal chemistry campaigns, researchers sought to improve the selectivity of ligands targeting the Nicotinic Acetylcholine Receptor (nAChR) . The flexible ethylamine side chain of many neurotransmitters allows for promiscuous binding.[1]
The Logic: By fusing the ethylamine chain back into the aromatic ring (forming the tetrahydroisoquinoline system), the nitrogen atom is locked in a specific vector relative to the aromatic pi-system.
The Result: 8-amino-THIQ serves as a rigidified analog of 3-(aminomethyl)pyridine or benzylamine .[1]
Dihydrochloride salt ensures water solubility and stability against oxidation.[1]
Chirality
C8 position
The (R)- and (S)-enantiomers often show distinct biological profiles (e.g., Baxdrostat utilizes the (R)-isomer).[1]
Basicity (pKa)
~9.5 (Primary amine)
Highly basic; readily forms stable salts with mineral acids.[1]
LogP
~0.8 (Free base)
Moderate lipophilicity allows for good CNS penetration (relevant for early antinociceptive studies).[1]
Part 2: The Discovery Timeline & Synthetic Evolution
The "discovery" of this molecule is best understood as a timeline of synthetic accessibility meeting biological necessity.[1]
Phase 1: The Classical "Racemic" Discovery (Circa 1970s-1990s)
Early syntheses focused on the reduction of 5,6,7,8-tetrahydroisoquinolin-8-one .
Method: Conversion of the ketone to an oxime, followed by reduction.[1]
Reagents: Hydroxylamine hydrochloride (oxime formation) followed by Hydrogenation (Pd/C) or Zinc/Acetic Acid.[1]
Limitation: Produced racemic mixtures requiring wasteful chiral resolution using tartaric acid.[1]
Phase 2: The "Baxdrostat" Era (2010s-Present)
The discovery of Baxdrostat (CIN-107) , a highly selective aldosterone synthase inhibitor for resistant hypertension, elevated the status of the (R)-8-amino-THIQ core.
Innovation: The need for kilogram-scale synthesis drove the development of Asymmetric Transaminase biocatalysis and Chiral Borane Reductions to access the single enantiomer directly.[1]
Diagram 1: Synthetic Evolution Workflow
The following diagram illustrates the transition from classical racemic synthesis to the modern asymmetric approach used in high-value drug discovery.
Figure 1: Comparison of Classical (top) vs. Modern Asymmetric (bottom) synthetic routes for 8-amino-THIQ.[1]
Part 3: Technical Protocol (Synthesis & Salt Formation)
Objective: Preparation of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride from the commercially available ketone.
Scale: Laboratory (10g scale).
Step 1: Reductive Amination (The "Discovery" Route)
Note: This protocol describes the robust reductive amination suitable for generating the racemic scaffold for initial screening.
Imine Formation: In a 500 mL round-bottom flask, dissolve the ketone in Methanol. Add Ammonium Acetate in one portion. Stir at room temperature for 2 hours under Nitrogen. Mechanism: The excess ammonia drives the equilibrium toward the imine.
Reduction: Cool the mixture to 0°C. Carefully add NaCNBH₃ in small portions over 30 minutes. Critical Control Point: Exothermic reaction; maintain temp <5°C to prevent side reactions.
Workup: Stir for 16 hours, allowing to warm to RT. Quench with conc. HCl (dropwise) until pH < 2 (destroys excess hydride).[1] Evaporate Methanol.[1][5]
Basification: Dissolve residue in water. Basify with NaOH (40% aq) to pH > 12.[1] Extract with Dichloromethane (DCM) (3 x 100 mL).[1]
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the Free Base as a pale yellow oil.[1]
Step 2: Formation of the Dihydrochloride Salt
Why this step matters: The free base is prone to air oxidation and absorbs CO₂.[1] The dihydrochloride is the stable form required for storage and biological testing.[1]
Dissolve the crude free base oil in a minimal amount of absolute Ethanol (approx. 5 mL per gram).[1]
Cool to 0°C in an ice bath.
Add 4M HCl in Dioxane dropwise with vigorous stirring.
Observation: A white precipitate will begin to form immediately.[1]
Stoichiometry: Add at least 2.5 equivalents of HCl to ensure full protonation of both the pyridine nitrogen and the primary amine.[1]
Add Diethyl Ether (100 mL) to force complete precipitation of the salt.
Filter the solid under a nitrogen blanket (hygroscopic).[1]
Wash the filter cake with cold Ether.
Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.
Yield: Typically 85-90% from the free base.[1]
Characterization: ¹H NMR (D₂O) will show a diagnostic downfield shift of the aromatic protons due to the pyridinium salt formation.[1]
Part 4: Applications in Drug Design
The 8-amino-THIQ scaffold is not just a reagent; it is a "bio-isostere" used to modulate potency and solubility.[1]
Case Study: Baxdrostat (Aldosterone Synthase Inhibitor)
In the development of Baxdrostat, the (R)-8-amino-THIQ core acts as the anchor.
Binding Mode: The pyridine nitrogen likely interacts with the heme iron or adjacent residues in the CYP11B2 enzyme active site, while the rigid bicyclic system positions the amide tail into a hydrophobic pocket.
Selectivity: The rigidity of the THIQ core is cited as a key factor in achieving selectivity over the homologous enzyme CYP11B1 (Cortisol synthase), a major challenge in this therapeutic class.
Diagram 2: Pharmacophore Logic
This diagram visualizes why this specific molecule is chosen over simpler amines.[1]
Figure 2: Structure-Activity Relationship (SAR) logic for the 8-amino-THIQ scaffold.
References
Dukat, M., et al. (2004).[1][6] "(+/-)8-Amino-5,6,7,8-tetrahydroisoquinolines as novel antinociceptive agents." Bioorganic & Medicinal Chemistry Letters.
Significance: Establishes the early pharmacological profile of the scaffold as a nicotinic analog.[1]
Freeman, B., et al. (2023).[1] "Discovery of Baxdrostat (CIN-107): A Highly Selective Aldosterone Synthase Inhibitor."[1] Journal of Medicinal Chemistry. [1]
Significance: Defines the modern, high-value application of the (R)-isomer in cardiovascular medicine.
Kikuchi, S., et al. (2020).[1] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry. [1]
Significance: details the asymmetric synthesis of related tetrahydroisoquinoline-like scaffolds.
This guide serves as a comprehensive technical monograph for (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a specialized chiral building block used in high-precision medicinal chemistry. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph for (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a specialized chiral building block used in high-precision medicinal chemistry.
Executive Summary
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (CAS: 1965305-42-3) is a bicyclic, chiral amine scaffold. It is the saturated carbocyclic analog of 8-aminoisoquinoline, stabilized as a dihydrochloride salt.
This compound is a critical chiral synthon in drug discovery, particularly for the synthesis of Aldosterone Synthase (CYP11B2) inhibitors and other agents targeting the Renin-Angiotensin-Aldosterone System (RAAS). While the (R)- enantiomer is the primary intermediate for the clinical candidate Baxdrostat (CIN-107) , the (S)- enantiomer is essential for Structure-Activity Relationship (SAR) studies, chiral purity validation, and the development of stereoselective ligands for G-Protein Coupled Receptors (GPCRs).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound consists of a pyridine ring fused to a saturated cyclohexyl ring, with a primary amine at the C8 position (benzylic-like position relative to the bridgehead). The dihydrochloride salt form ensures stability against oxidation and improves water solubility.
Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Melting Point
>250°C (Decomposition typical for amine salts)
Hygroscopicity
Hygroscopic; requires storage under desiccant
pKa (Predicted)
~9.5 (Primary amine), ~5.4 (Pyridine nitrogen)
Synthetic Pathway & Stereochemistry
The synthesis of the enantiopure (S)-amine typically involves the preparation of the racemic ketone followed by reductive amination and chiral resolution.
Core Synthesis Protocol
Step 1: Oxidation of 5,6,7,8-Tetrahydroisoquinoline
The starting material is oxidized to introduce a ketone functionality at the benzylic C8 position.
Step 2: Reductive Amination
The ketone is converted to the amine (racemic) via an oxime intermediate or direct reductive amination.
Step 3: Chiral Resolution
The racemate is resolved using chiral HPLC or diastereomeric salt crystallization (e.g., using Tartaric acid or Mandelic acid).
Step 4: Salt Formation
The isolated (S)-amine free base is treated with anhydrous HCl in dioxane/ether to precipitate the dihydrochloride salt.
Synthesis Workflow Diagram
Caption: Logical flow for the isolation of the (S)-enantiomer from the achiral precursor.
Biological Applications & Mechanism
While the (R)- enantiomer is famous for its role in Baxdrostat (a CYP11B2 inhibitor for hypertension), the (S)- enantiomer is a vital tool compound.
Structure-Activity Relationship (SAR) Probes
In the binding pocket of enzymes like Aldosterone Synthase, the "kink" provided by the tetrahydroisoquinoline ring orients the pyridine nitrogen to coordinate with the Heme iron. The C8-amine serves as a linker to the "tail" of the drug molecule.
Stereochemical Discrimination: The (S)-enantiomer is used to define the "eutomer" (active) vs. "distomer" (inactive) relationship. A high eudismic ratio (activity difference between R and S) confirms specific binding pocket topology.
Peptidomimetic Scaffolds
The constrained geometry of the 5,6,7,8-tetrahydroisoquinoline ring mimics the Turn secondary structures in proteins. The (S)-amine can be coupled with amino acids to create stable, non-peptide GPCR ligands (e.g., for Somatostatin or Opioid receptors).
Biological Pathway: RAAS Modulation
Caption: The target pathway (RAAS). Tetrahydroisoquinoline amines are scaffolds for CYP11B2 inhibitors.[9]
Hygroscopic Nature: The dihydrochloride salt will absorb atmospheric moisture, leading to "gumming" and weighing errors. Always weigh in a glovebox or low-humidity environment.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Desiccate.
Solubility: Dissolve in water or DMSO for biological assays. Avoid storing stock solutions for >1 month; prepare fresh to prevent free-base oxidation.
Quality Control Check
1H NMR (D2O): Verify the integration of the C8-H proton (chiral center) and the aromatic protons (isoquinoline ring).
Chiral HPLC: Essential to verify enantiomeric excess (% ee > 98%) before use in biological assays, as the (R)-contaminant could skew potency results.
References
Baxdrostat (CIN-107) Development: Patent WO2013079452A1. "New bicyclic dihydroisoquinoline-1-one derivatives." (Describes the utility of the tetrahydroisoquinoline amine scaffold in aldosterone synthase inhibitors).
Synthesis & Resolution: US Patent 9,353,081. "Aldosterone synthase inhibitors."[9][10] (Details the resolution of 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, a close analog).
Chemical Identity: BLD Pharm Catalog Entry. "(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride CAS 1965305-42-3".[2]
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride solubility data
Executive Summary & Chemical Identity 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a critical chiral building block (scaffold) in medicinal chemistry, particularly noted for its use in the synthesis of ald...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a critical chiral building block (scaffold) in medicinal chemistry, particularly noted for its use in the synthesis of aldosterone synthase inhibitors (e.g., Baxdrostat intermediates).[1][2] As a dihydrochloride salt of a diamine, its physicochemical behavior differs significantly from its free base counterpart.[2]
This guide provides a validated framework for the solubilization, storage, and experimental application of this compound.[2]
The dihydrochloride salt form renders this molecule highly polar and hydrophilic.[2] Unlike the lipophilic free base, the salt is designed for aqueous stability but requires specific handling to prevent precipitation in biological buffers.[2]
Empirical Solubility Data
Solvent
Solubility Rating
Estimated Max Conc.
Application Notes
Water (Milli-Q)
High
> 100 mM (> 22 mg/mL)
Preferred solvent. Resulting pH will be acidic (~pH 2-3).[1][2]
DMSO
High
> 50 mM (> 11 mg/mL)
Suitable for cryostorage.[1] Hygroscopic nature of DMSO may degrade salt over time.[2]
Do not use.[1] Salt is incompatible with non-polar organics.[2][3]
PBS (pH 7.4)
High
> 50 mM
Caution: Direct dissolution may lower buffer pH if concentration is high.[2]
Critical Insight: The "dihydrochloride" designation means every mole of compound releases two moles of protons (H+) upon dissolution.[1][2] Dissolving this compound in weak buffers (like 10mM PBS) at high concentrations will crash the pH, potentially affecting downstream enzymatic assays.[2] Always check pH after dissolution.[2]
Technical Protocols: Stock Solution Preparation
Protocol A: Preparation of 100 mM Aqueous Stock (Recommended)
Best for: Cell culture, enzymatic assays, and long-term storage.[1][2]
Weighing: Accurately weigh 22.11 mg of the substance into a sterile 1.5 mL microcentrifuge tube.
Note: The substance is hygroscopic.[2] Weigh quickly and close the source vial immediately under nitrogen/argon if possible.[2]
Solubilization: Add 1.0 mL of sterile, nuclease-free water (Milli-Q).
Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
Troubleshooting: If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[2]
Storage: Aliquot into 50–100 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Protocol B: Preparation of Neutralized Working Solution
Best for: Direct addition to pH-sensitive biological assays.[1][2]
Thaw the 100 mM Aqueous Stock (from Protocol A).[1][2]
Dilute 1:10 into a strong buffer (e.g., 100 mM HEPES or Tris, pH 7.5) rather than water.
Verification: Ensure no precipitation occurs upon neutralization. The free base is less soluble than the salt; however, at working concentrations (<1 mM), it typically remains in solution.[2]
The following diagram illustrates the protonation states and solubility logic for the researcher to select the correct solvent system.
Figure 1: Solubility decision tree and speciation logic based on solvent pH and polarity.[1][2]
Handling, Stability & Safety (E-E-A-T)
Storage & Stability
Hygroscopicity: The dihydrochloride salt avidly absorbs atmospheric moisture, transforming from a free-flowing powder to a sticky gum.[1][2] This alters the effective molecular weight and concentration accuracy.[2]
Recommendation: Store the solid in a desiccator at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation.
PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat are required.[2] Handle in a fume hood to avoid dust inhalation.[2]
References
PubChem. (n.d.).[1][2][5] Compound Summary: 5,6,7,8-Tetrahydroisoquinolin-8-amine dihydrochloride.[1][2][7] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]
Baxdrostat Synthesis: Patent WO2013041591.[2] New Bicyclic Dihydroquinoline-2-one Derivatives. (Describes the use of this scaffold in drug synthesis). Retrieved from [1][2]
Technical Guide: Safe Handling and Optimization of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
Executive Summary & Chemical Identity 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including CXCR4 antagoni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including CXCR4 antagonists and acetylcholinesterase inhibitors.[1] As a dihydrochloride salt of a diamine containing both a pyridinic nitrogen and a primary aliphatic amine, it presents unique solubility and reactivity profiles that differ significantly from its free base form.
This guide provides a standardized protocol for the safe handling, storage, and experimental utilization of this compound, designed to minimize degradation and maximize reaction yields.
Water ( mM), DMSO ( mM), Methanol. Insoluble in DCM, Et₂O.
Acidity (pKa)
Site A (Pyridine N): ~5.4 Site B (Primary Amine): ~10.5
Physicochemical Profile & Reactivity Logic
Understanding the dual-basic nature of this molecule is critical for experimental design.
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Exposure to ambient moisture leads to the formation of a sticky gum, which complicates accurate weighing and can introduce water into anhydrous reactions.
Acidity & Neutralization:
The salt contains two equivalents of HCl .
pKa 1 (Pyridine Ring): The aromatic nitrogen is weakly basic. In the dihydrochloride form, it is protonated. It deprotonates easily (pH > 6).
pKa 2 (Exocyclic Amine): The primary amine at position 8 is aliphatic and strongly basic. It remains protonated until pH > 10.5.
Implication: To use the primary amine as a nucleophile (e.g., in amide coupling), you must add at least 2.5 equivalents of a tertiary base (like DIPEA or TEA) to ensure the aliphatic amine is free-based and reactive.
Safety Assessment & Risk Management (GHS)
Signal Word:WARNING
Hazard Class
Hazard Statement
Prevention Protocol
Skin Irritation
H315: Causes skin irritation.
Wear nitrile gloves (double-gloving recommended for stock preparation).
Eye Irritation
H319: Causes serious eye irritation.
Safety glasses with side shields are mandatory.
STOT - SE
H335: May cause respiratory irritation.
Do not weigh on an open bench. Use a fume hood or powder containment enclosure.
Corrosivity
Acidic Nature: The salt hydrolyzes to form an acidic solution (pH ~2-3 in water).
Treat spills with weak base (Sodium Bicarbonate) before wiping.
Handling & Storage Protocols
Storage Conditions
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred to retard oxidation.
Atmosphere: Store under Argon or Nitrogen . The free amine is oxidation-prone; the HCl salt is more stable but still sensitive.
Desiccation: Keep in a tightly sealed vial within a secondary container containing active desiccant (e.g., Drierite or Silica Gel).
Weighing Protocol (Hygroscopic Management)
To prevent "gumming" and inaccurate stoichiometry:
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.
Rapid Transfer: Weigh quickly into a tared reaction vial.
Alternative: If high precision is required (<5 mg), weigh inside a glove bag or prepare a stock solution in anhydrous DMSO and dispense volumetrically.
Experimental Workflow: Solubilization & Coupling
This workflow ensures the compound is correctly solubilized and activated for nucleophilic attack (e.g., Amide Coupling, SNAr).
Preparation of Stock Solution (100 mM)
Calculate mass required:
for .
Add Anhydrous DMSO (preferred) or Methanol.
Vortex for 30 seconds. The salt should dissolve readily.
Note: Do not use DCM or Ethyl Acetate; the salt will not dissolve.
In-Situ Neutralization Protocol (Amide Coupling)
Objective: Couple 8-amino-tetrahydroisoquinoline (2HCl salt) with a Carboxylic Acid (
).
Dissolve: Dissolve the amine dihydrochloride (1.0 eq) in DMF or DMSO.
Activate Acid: In a separate vial, activate
(1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 5 minutes.
Neutralize Amine: Add DIPEA (3.0 equivalents) to the amine salt solution.
Why 3.0 eq? 2.0 eq to neutralize the 2 HCl molecules, +1.0 eq to keep the reaction basic.
Combine: Add the activated acid solution to the neutralized amine solution.
Monitor: Stir at RT. If precipitate forms (DIPEA[2]·HCl salts), ensure stirring is vigorous.
Workflow Visualization
Figure 1: Optimized workflow for solubilization and in-situ neutralization of amine dihydrochloride salts.
Emergency Response & First Aid
Scenario
Action Protocol
Inhalation (Dust)
Move to fresh air immediately. If breathing is difficult, administer oxygen. The HCl component can cause bronchospasm.
Skin Contact
Brush off loose particles before washing. Rinse with copious water for 15 minutes. Neutralize burns with weak bicarbonate solution if necessary.
Eye Contact
Flush immediately with water or saline for 15 minutes, lifting eyelids. Seek medical attention; acidic salts can cause corneal opacity.
Spill Cleanup
Do not dry sweep (creates dust). Cover with weak base (Sodium Carbonate) or absorbent pads dampened with water, then wipe up.
References
PubChem. (2025). 5,6,7,8-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. [Link]
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol for amine salt coupling).
Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. [Link]
The Architectural Blueprint of a Privileged Scaffold: A Pharmacophore Analysis of 5,6,7,8-Tetrahydroisoquinolin-8-ylamine Dihydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 5,6,7,8-tetrahydroisoquinoline nucleus represents a c...
The 5,6,7,8-tetrahydroisoquinoline nucleus represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the design of a multitude of biologically active agents. This technical guide provides a comprehensive pharmacophore analysis of a key exemplar of this structural class: 5,6,7,8-tetrahydroisoquinolin-8-ylamine. Presented as its dihydrochloride salt to ensure aqueous solubility and stability, this compound and its derivatives have demonstrated significant interactions with a range of biological targets, most notably G-protein coupled receptors such as dopamine and serotonin receptors. Through a detailed exploration of its structural features and a systematic review of structure-activity relationship (SAR) data, this guide elucidates the critical pharmacophoric elements that govern its molecular recognition. We will delve into both computational and experimental methodologies for pharmacophore model generation and validation, offering a robust framework for the rational design of novel therapeutics based on this potent scaffold. This document is intended to be a practical and insightful resource for researchers engaged in the discovery and development of new chemical entities targeting the central nervous system and beyond.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural products and synthetic molecules endowed with significant pharmacological properties.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement of substituents, making it an ideal template for probing the topological requirements of biological targets. The inherent chirality of many THIQ derivatives further allows for the exploration of stereospecific interactions, a critical aspect of modern drug design.
Derivatives of the isomeric 5,6,7,8-tetrahydroisoquinoline scaffold share these advantageous properties and have been investigated for a wide spectrum of biological activities, including antitumor, antitubercular, and neurotropic effects.[1][2] Our focus, 5,6,7,8-tetrahydroisoquinolin-8-ylamine, features a primary amine at a chiral center, presenting a key interaction point for target binding. The dihydrochloride salt form enhances its utility in experimental settings by improving its solubility and handling characteristics.
This guide will systematically deconstruct the pharmacophoric features of this core molecule, with a particular emphasis on its interactions with the dopamine D2 receptor, a well-established target for antipsychotic and antiparkinsonian drugs.
Decoding the Pharmacophore: Key Chemical Features
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target.[2] For 5,6,7,8-tetrahydroisoquinolin-8-ylamine, we can identify several key features that contribute to its biological activity:
Aromatic Ring: The fused pyridine and benzene rings form a hydrophobic core that can engage in π-π stacking or hydrophobic interactions with aromatic residues in a receptor binding pocket.
Basic Nitrogen (Pyridine Ring): The nitrogen atom in the pyridine ring is a weak base and can act as a hydrogen bond acceptor.
Primary Amine: The exocyclic primary amine at the 8-position is a crucial feature. At physiological pH, this group will be protonated, forming a positively charged ammonium ion. This positive charge allows for strong ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein. This amine can also serve as a hydrogen bond donor.
Hydrophobic Alicyclic Ring: The saturated six-membered ring provides a defined conformational flexibility and presents hydrophobic surfaces for van der Waals interactions.
Chiral Center: The carbon atom at the 8-position is a stereocenter, meaning that the (R) and (S) enantiomers can exhibit different biological activities due to the specific three-dimensional arrangement of the amine group relative to the rest of the scaffold.
The interplay of these features in a precise three-dimensional arrangement constitutes the pharmacophore of this molecule.
Ligand-Based Pharmacophore Modeling: A Case Study on Dopamine D2 Receptor Antagonism
In the absence of a crystal structure of our lead compound bound to its target, a ligand-based approach to pharmacophore modeling is a powerful strategy.[3] This method relies on the analysis of a set of molecules with known biological activities to deduce the common structural features responsible for their effects.
Rationale for Target Selection
Analogs of the closely related 6-amino-5,6,7,8-tetrahydroquinoline have shown significant affinity for the dopamine D2 receptor.[4] Given the structural similarity, it is a reasonable and scientifically sound starting point to hypothesize that 8-amino derivatives will also interact with this target. The dopamine D2 receptor is a key target in the treatment of schizophrenia and Parkinson's disease, making this an area of high therapeutic relevance.[5]
Constructing the Pharmacophore Model: A Step-by-Step Workflow
The following protocol outlines a typical workflow for generating a ligand-based pharmacophore model.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Data Set Preparation:
Compile a training set of at least 15-20 molecules with a range of high to moderate affinities for the dopamine D2 receptor, based on the 5,6,7,8-tetrahydroisoquinolin-8-ylamine scaffold.
Include a diverse set of substituents on the amine and the aromatic ring to explore the chemical space.
Compile a test set of molecules with known activities (both active and inactive) that were not included in the training set. This set will be used for model validation.
Conformational Analysis:
Generate a diverse set of low-energy conformers for each molecule in the training set using a computational chemistry software package (e.g., MOE, Discovery Studio). This step is crucial as it explores the possible three-dimensional shapes the molecules can adopt.
Pharmacophore Feature Identification:
For each conformer, identify the potential pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups).
Pharmacophore Model Generation:
Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, PHASE) to align the conformers of the active molecules and identify common pharmacophoric features and their spatial relationships.
The algorithm will generate a series of pharmacophore hypotheses, each consisting of a unique arrangement of features.
Model Scoring and Selection:
Rank the generated hypotheses based on a scoring function that considers factors such as how well the active molecules map to the pharmacophore and the complexity of the model.
The best hypothesis should effectively distinguish between active and inactive compounds.
A Hypothetical Pharmacophore Model for D2 Antagonism
Based on the known SAR of dopamine D2 antagonists, a plausible pharmacophore model for 5,6,7,8-tetrahydroisoquinolin-8-ylamine-based antagonists would likely include:
One Aromatic Ring (AR): Corresponding to the isoquinoline core.
One Positive Ionizable (PI): Representing the protonated 8-amino group.
One Hydrogen Bond Acceptor (HBA): Potentially the nitrogen of the pyridine ring or a substituent on the aromatic ring.
One or two Hydrophobic (HY) features: Arising from the alicyclic ring and/or substituents.
The precise spatial arrangement and distances between these features would be determined by the computational modeling process.
Caption: Workflow for structure-based pharmacophore modeling.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
Protein Preparation:
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein by adding hydrogen atoms, assigning protonation states to amino acid residues, and minimizing the structure to relieve any steric clashes.
Binding Site Identification:
Identify the ligand-binding pocket. This can be done based on the location of a co-crystallized ligand or using pocket-finding algorithms.
Pharmacophore Feature Generation:
Generate pharmacophoric features based on the interacting amino acid residues in the binding site. For example, an aspartic acid residue can be represented as a negative ionizable feature and a hydrogen bond acceptor. A phenylalanine or tyrosine residue can be represented as an aromatic ring feature.
Model Refinement and Validation:
Refine the generated pharmacophore by considering the excluded volumes of the protein to ensure that any designed ligands will fit within the binding pocket.
Validate the model by docking a set of known active and inactive compounds and assessing whether the model can predict their binding modes and affinities.
Application of the Pharmacophore Model: From Virtual Screening to Lead Optimization
A validated pharmacophore model is a powerful tool in the drug discovery pipeline.
[6]
Virtual Screening: The pharmacophore model can be used as a 3D query to search large compound libraries for molecules that match the required features. This is a rapid and cost-effective way to identify novel hit compounds.
Lead Optimization: For a series of active compounds, the pharmacophore model can guide the design of new analogs with improved potency and selectivity. By understanding which features are essential for activity, medicinal chemists can make more informed decisions about which modifications to explore.
Scaffold Hopping: The abstract nature of a pharmacophore allows for the identification of novel chemical scaffolds that present the required features in the correct spatial arrangement. This can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic properties.
Conclusion and Future Directions
The 5,6,7,8-tetrahydroisoquinolin-8-ylamine scaffold is a rich starting point for the design of novel therapeutic agents. This guide has outlined a systematic approach to understanding its pharmacophoric features, with a focus on its potential as a dopamine D2 receptor antagonist. By combining ligand-based and structure-based pharmacophore modeling techniques, researchers can develop robust and predictive models to guide their drug discovery efforts.
The future of pharmacophore modeling will likely involve the integration of machine learning and artificial intelligence to develop more sophisticated and accurate models. As our understanding of protein dynamics and allosteric modulation grows, so too will our ability to design pharmacophores that target these more complex biological phenomena. The principles and methodologies outlined in this guide provide a solid foundation for navigating this exciting and rapidly evolving field.
References
G. Bringmann, R. Brun, M. Kaiser, S. Neumann. (2008). Synthesis and antiprotozoal activities of simplified analogs of naphthylisoquinoline alkaloids. European Journal of Medicinal Chemistry, 43(1), 32-42. [Link]
Molecules. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
P. H. Hutson, P. D. Prow, K. C. F. Sian, et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4414. [Link]
Molecules. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
S. A. G. Abdel-Aziz, H. A. R. Hussein, M. A. El-Sayed, et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3925. [Link]
ResearchGate. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]
D. M. Hurdle, A. R. D. Palmer, A. G. G. L. D. G. V. D. Westhuyzen, et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784. [Link]
C. B. Chan, J. S. Jacobsen, M. B. L. T. M. M. R. D. D. C. S. L. Kristensen, et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience. [Link]
G. C. Porretta, M. Scalzo, R. Cerreto, et al. (1993). Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives. Il Farmaco, 48(5), 635-646. [Link]
T. J. Caggiano, S. A. Middleton, T. M. Wilson, et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2519-2522. [Link]
ResearchGate. (2008). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. [Link]
P. W. R. Harris, A. R. D. Palmer, A. G. G. L. D. G. V. D. Westhuyzen, et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784. [Link]
Y. Ye, S. H. Kim, J. M. Cook. (2014). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Medicinal Chemistry Letters, 5(11), 1198-1202. [Link]
Molecules. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. [Link]
International Journal of Pharmaceutical Sciences and Research. (2018). DESIGNING POTENT ANTITRYPANOSOMAL AGENTS USING 3D-QSAR PHARMACOPHORE MODELLING, VIRTUAL SCREENING AND DOCKING STUDIES. [Link]
S. A. El-Mowafi, A. A. El-Subbagh, A. A. El-Adl, et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. European Journal of Medicinal Chemistry, 223, 113642. [Link]
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
Application Note: Functional Profiling & Assay Protocols for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
This Application Note is designed for medicinal chemists and pharmacologists utilizing 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as 8-A-THIQ ) as a scaffold in Fragment-Based Drug Di...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and pharmacologists utilizing 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as 8-A-THIQ ) as a scaffold in Fragment-Based Drug Discovery (FBDD) or as a chiral ligand precursor.
Executive Summary & Molecule Profile[1]
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine represents a "privileged structure" in medicinal chemistry. Unlike fully aromatic isoquinolines, the saturated carbocyclic ring (positions 5–8) imparts specific stereochemical vectors crucial for receptor fitting.
While often utilized as a precursor for CAMPY-type chiral ligands in asymmetric synthesis [1], its biological utility lies in its ability to mimic the ethylamine side chain of dopamine restricted within a bicyclic core. This makes it a critical fragment for probing Dopamine D2/D3 receptors and Phenylethanolamine N-methyltransferase (PNMT) .
The 8-A-THIQ scaffold functions primarily through ionic and hydrophobic interactions within the orthosteric binding pockets of aminergic GPCRs.
Pharmacophore Mapping
Protonated Amine (Pos 8): Mimics the terminal nitrogen of dopamine, forming a salt bridge with conserved Aspartate residues (e.g., Asp3.32 in D2/D3 receptors).
Aromatic Pyridine Ring: Engages in
- stacking with aromatic clusters (e.g., Phe/Trp) in the receptor transmembrane domain.
Rigid Backbone: Reduces entropic penalty upon binding compared to flexible linear amines.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of 8-A-THIQ derivatives acting as antagonists/partial agonists on the Dopamine D3 receptor.
Caption: Signal transduction pathway for THIQ derivatives targeting the Dopamine D3 receptor (Gi/o-coupled).
Test Compound: 8-A-THIQ dihydrochloride (dissolved in water).
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Step-by-Step Methodology
Preparation of Membranes:
Harvest CHO-hD3 cells and homogenize in ice-cold Assay Buffer.
Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet to a protein concentration of 10 µ g/well .
Compound Dilution:
Prepare a 10 mM stock of 8-A-THIQ (correcting for 2HCl salt mass).
Perform 1:10 serial dilutions to generate a concentration range from
M to M.
Incubation:
In a 96-well plate, add:
25 µL Radioligand (Final conc. 1 nM, approx
).
25 µL Test Compound (8-A-THIQ) or Vehicle.
150 µL Membrane suspension.
Non-specific binding (NSB): Define using 10 µM Haloperidol.
Incubate for 60 minutes at 25°C (equilibrium).
Termination:
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
Wash 3x with ice-cold buffer.
Data Analysis:
Measure radioactivity via liquid scintillation counting.
Calculate
using a four-parameter logistic fit.
Convert to
using the Cheng-Prusoff equation:
Self-Validation Check: The
factor for the assay must be >0.5. If NSB is >10% of Total Binding, re-wash filters more aggressively.
Protocol B: Fragment-Based Screening via NMR (STD-NMR)
Objective: Confirm direct binding of the 8-A-THIQ fragment to a purified protein target (e.g., PNMT or generic GPCR stabilized in micelles) independent of functional response.
Materials
Protein: Purified target protein (10–20 µM) in deuterated buffer.
Ligand: 8-A-THIQ (0.5–1.0 mM).
Instrument: 600 MHz NMR spectrometer with cryoprobe.
Methodology
Sample Prep: Dissolve 8-A-THIQ in
buffer (pH 7.4). Add protein to achieve a Ligand:Protein ratio of 50:1 or 100:1.
Pulse Sequence: Run Saturation Transfer Difference (STD) sequence.
Acquisition: Interleave on- and off-resonance scans to minimize drift artifacts.
Analysis:
Subtract "On" spectrum from "Off" spectrum.
Positive Result: Signals corresponding to the 8-A-THIQ aromatic protons appearing in the difference spectrum indicate magnetization transfer (binding).
Epitope Mapping: The protons with the strongest STD effect are in closest contact with the receptor surface.
Synthesis & Derivatization Workflow
For researchers using 8-A-THIQ as a building block, the following workflow outlines the critical path from raw material to bioactive lead or chiral ligand.
Caption: Synthetic workflow for converting the 8-A-THIQ scaffold into high-affinity ligands.
Safety & Handling (E-E-A-T)
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Weighing must be performed quickly, or in a glovebox, to ensure accurate molarity. Absorbed water will artificially lower the calculated potency in assays.
Stability: Stable in DMSO at -20°C for 6 months. Avoid repeated freeze-thaw cycles.
Toxicity: While not a classified potent toxin, THIQ derivatives can possess neuroactive properties. Handle with standard PPE (gloves, goggles, lab coat).
References
BenchChem. (2025).[7][8] Application of (R)-5,6,7,8-Tetrahydroquinolin-8-amine in the Synthesis of Bioactive Alkaloids and Analogs. Retrieved from
MDPI. (2025). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for Asymmetric Transfer Hydrogenation. Molecules. Retrieved from
PubChem. (2025).[3][9] Compound Summary: 5,6,7,8-Tetrahydroisoquinoline.[8][10][11] National Library of Medicine. Retrieved from
J&W Pharmlab. (2025). Product Specification: (5R)-5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride. Retrieved from
Fisher Scientific. (2025). Tetrahydroisoquinolines: Chemical Properties and Availability. Retrieved from
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride as a dopamine agonist
Evaluation of a Novel Scaffold for Dopaminergic Agonism Executive Summary 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (THIQ-8-amine) represents a distinct structural class of rigidified dopamine analogs. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Evaluation of a Novel Scaffold for Dopaminergic Agonism
Executive Summary
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (THIQ-8-amine) represents a distinct structural class of rigidified dopamine analogs. Unlike the classical 1,2,3,4-tetrahydroisoquinoline dopaminergic ligands (which saturate the nitrogen-containing ring), this scaffold features a saturated carbocyclic ring fused to an aromatic pyridine core. This specific geometry positions the primary amine at C8 to mimic the ethylamine side chain of dopamine, while the pyridine nitrogen offers a unique hydrogen-bond acceptor vector.
This guide details the protocols for solubilization, receptor binding profiling, and functional assessment of THIQ-8-amine as a dopamine receptor (D2/D3) agonist. It is intended for medicinal chemists and pharmacologists validating hit-to-lead fragments.
-20°C (Desiccated); Protect from light and moisture
Reconstitution Protocol:
Stock Solution (10 mM): Dissolve 2.21 mg of the dihydrochloride salt in 1.0 mL of sterile, nuclease-free water or DMSO. Vortex for 30 seconds.
Stability: Aqueous stocks are stable for 1 week at 4°C. For long-term storage, aliquot DMSO stocks and store at -80°C. Avoid freeze-thaw cycles.
Mechanistic Context: Dopaminergic Signaling
THIQ-8-amine targets the
-like receptor family (), which are -coupled GPCRs. Agonism at these receptors triggers a signaling cascade that inhibits adenylyl cyclase, reduces cAMP accumulation, and modulates downstream kinases (PKA, ERK).
Figure 1: D2 Receptor Signaling Pathway
Caption: D2 receptor activation by THIQ-8-amine leads to Gi-mediated inhibition of Adenylyl Cyclase (AC) and subsequent reduction in cAMP levels.[1]
Test Samples: Membrane + Radioligand + THIQ-8-amine (10-point serial dilution:
M to M).
Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.
Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate
using non-linear regression (One-site competition model). Convert to using the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.
Note: Agonists will inhibit the cAMP spike caused by Forskolin.
Incubation: 30 minutes at Room Temperature.
Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate 1 hour.
Read: Measure FRET signal (665 nm / 620 nm ratio).
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the TR-FRET functional cAMP assay.
Expected Results & Interpretation:
Compound
(nM)
(%)
Interpretation
Quinpirole (Ref)
5 - 15
100
Full Agonist
THIQ-8-amine
TBD
TBD
Candidate Agonist
Haloperidol
N/A
0
Antagonist
Full Agonist:
of Quinpirole response.
Partial Agonist:
.
Antagonist: No inhibition of Forskolin signal; reverses Quinpirole effect.
References
Chemical Structure & Synthesis
Patent: US9353081B2.[1] "Bicyclic dihydroquinoline-2-one derivatives." (Describes the synthesis of 5,6,7,8-tetrahydro-isoquinolin-8-ylamine as Intermediate A-2).
Review: Neumeyer, J. L., et al. "Development of Dopamine Agonists." Journal of Medicinal Chemistry. (Discusses the SAR of aminotetralins and tetrahydroisoquinolines).
Commercial Availability & Identifiers
PubChem CID: 11319235 (Related Free Base).
Disclaimer: This document is for research and development purposes only. 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is not an FDA-approved therapeutic. Handle with appropriate PPE in accordance with MSDS guidelines.
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a small molecule whose specific biological activities and cellular targets are still under investigation. However, the growing body of research on structurally related analogs provides a compelling rationale for its exploration in various cell-based assays.
This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive framework for the utilization of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride in a cell culture setting. We will delve into its potential mechanisms of action based on the activities of similar compounds, provide detailed protocols for its preparation and application, and outline experimental strategies to elucidate its cellular effects.
Scientific Rationale and Potential Applications
While direct studies on 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride are limited, the biological activities of its analogs suggest several promising avenues for investigation:
Antiproliferative Effects: Derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have demonstrated antiproliferative activity against a panel of cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), and ovarian carcinoma (A2780)[1]. The most active of these compounds was shown to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in A2780 cells[1]. This suggests that 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride could be explored for its potential as an anticancer agent.
Aldosterone Synthase Inhibition: The structurally related compound Baxdrostat, which contains a tetrahydroisoquinolin-8-yl moiety, is a potent and selective inhibitor of aldosterone synthase (CYP11B2)[2][3]. Aldosterone plays a crucial role in regulating blood pressure, and its dysregulation is implicated in hypertension[2]. Therefore, 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride could be investigated for its potential to modulate steroidogenesis in relevant cell models, such as human adrenal cortical cells.
Serotonin Receptor Modulation: 8-Hydroxy-tetrahydroisoquinolines have been identified as inverse agonists of the serotonin 7 receptor (5-HT7R)[4]. The 5-HT7 receptor is involved in regulating various processes in the central nervous system, including mood and learning[4]. This suggests a potential application for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride in neuroscience research, exploring its effects on neuronal cell lines.
Anti-ulcer Activity: Early research indicated that 8-amino-5,6,7,8-tetrahydroquinoline derivatives can serve as intermediates for compounds with anti-ulcer properties[5]. This historical context could inspire investigations into the effects of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride on gastric epithelial cell lines.
Core Principles for In Vitro Use
The successful application of any small molecule in cell culture hinges on meticulous experimental design and execution. Here are some core principles to consider when working with 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride:
Solubility and Stability: The dihydrochloride salt form of the compound suggests good aqueous solubility. However, it is crucial to determine the optimal solvent and assess the compound's stability in your chosen cell culture medium[6][7]. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules, but the final concentration in the culture medium should typically not exceed 1% to avoid solvent-induced cytotoxicity[8].
Dose-Response and Time-Course Studies: The cellular effects of a small molecule are highly dependent on its concentration and the duration of exposure. It is essential to perform dose-response experiments to determine the optimal working concentration range and time-course studies to understand the kinetics of the cellular response[6].
Cellular Bioavailability: The ability of a compound to cross the cell membrane and reach its intracellular target is a critical factor[6]. While direct measurement of intracellular concentrations can be complex, indirect assessments through functional assays are often a practical starting point.
Safety and Handling Precautions
As a precautionary measure, it is advisable to handle 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride with the same care as other potentially hazardous chemicals. Always consult the material safety data sheet (MSDS) for the specific compound you are using. General safety practices include:
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound[9][10][11].
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols[9][11].
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended by the supplier[3][11].
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations[9][10].
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride, which can then be diluted to the desired working concentrations.
Sterile, light-protected microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Procedure:
Determine the appropriate solvent. Based on the supplier's information and preliminary solubility tests, choose either sterile water or DMSO.
Weigh the compound. Accurately weigh a precise amount of the compound using an analytical balance in a chemical fume hood.
Calculate the required solvent volume. Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
Dissolve the compound. Add the calculated volume of solvent to the vial containing the compound.
Ensure complete dissolution. Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but always check for temperature sensitivity.
Sterilization (if using an aqueous solvent). If you prepared the stock solution in water, sterilize it by passing it through a 0.22 µm syringe filter into a sterile, light-protected container. This step is not necessary for DMSO stock solutions.
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light[7].
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay
This protocol outlines a method to determine the cytotoxic potential of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride and to identify a suitable concentration range for further experiments using a standard MTT or similar cell viability assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., CellTiter-Glo®)
Solubilization buffer (e.g., DMSO or a detergent-based solution)
Plate reader
Procedure:
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Dilution: Prepare a serial dilution of the 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
Viability Assay: At the end of the incubation period, perform the MTT or other viability assay according to the manufacturer's instructions.
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
Concentration (µM)
% Cell Viability (Mean ± SD)
Vehicle Control
100 ± 5.2
0.1
98.7 ± 4.8
1
95.3 ± 6.1
10
75.1 ± 7.3
50
48.9 ± 5.9
100
20.4 ± 3.5
Note: The data in this table is for illustrative purposes only.
Protocol 3: Investigating Antiproliferative Effects by Cell Cycle Analysis
Based on the activity of related compounds, this protocol provides a method to assess the effect of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride on cell cycle progression.
Propidium iodide (PI) staining solution containing RNase A
Flow cytometer
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with a non-toxic concentration of the compound (determined from the viability assay) for a specific duration (e.g., 24 hours). Include a vehicle control.
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
Fixation: Resuspend the cell pellets in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualization of Concepts
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride, leading to antiproliferative effects, based on the known activities of its analogs[1].
Caption: Hypothetical mechanism of antiproliferative action.
Experimental Workflow
This diagram outlines the general workflow for characterizing the in vitro effects of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride.
Application Note: High-Resolution NMR Characterization of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
Abstract This application note provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride . This compound represents...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of somatostatin receptor ligands and kinase inhibitors.[1] Due to its specific saturation pattern (hydrogenation of the carbocyclic ring rather than the heterocyclic ring) and its nature as a dihydrochloride salt, the spectral signature presents unique challenges including pH-dependent chemical shifts and specific solubility requirements.[1] This guide details sample preparation, acquisition parameters, and a self-validating assignment logic based on 1D and 2D NMR techniques.[1]
Introduction & Structural Context
The 5,6,7,8-tetrahydroisoquinoline moiety differs significantly from the more common 1,2,3,4-tetrahydroisoquinoline. In this isomer, the pyridine ring remains aromatic, while the benzenoid ring is saturated to form a cyclohexane-fused system.[1]
Key Structural Features for NMR:
Aromatic Region (Pyridine Core): Contains three aromatic protons (H1, H3, H4).[1] The protonation of the ring nitrogen (N2) in the dihydrochloride salt induces significant deshielding.[1]
Aliphatic Region (Cyclohexane-like): Contains the chiral center at C8.[1] The H8 methine proton is the diagnostic handle for the amine substitution.[1]
Salt Form: The dihydrochloride form implies two protonation sites: the pyridine nitrogen (
for the free base analog) and the primary amine at C8 ().[1] In or DMSO-, this results in distinct exchangeable proton signals (if not exchanged) and downfield shifts of adjacent carbons/protons.[1]
Structural Visualization
The following diagram illustrates the numbering scheme and the logical flow for structural verification.
Experimental Protocols
Protocol: Sample Preparation
Objective: To prepare a stable, homogeneous solution suitable for high-resolution acquisition, minimizing pH-drift artifacts.
Parameter
Specification
Rationale
Solvent Choice
DMSO- (Preferred) or
DMSO- preserves exchangeable protons (, ) for integration.[1] is viable but causes H/D exchange, erasing amine signals.[1]
Concentration
5 – 10 mg in 600 µL
Sufficient S/N for within reasonable timeframes (1-2 hrs).
Tube Quality
5 mm High-Precision (e.g., Wilmad 535)
Essential for good shimming on salt solutions which can be viscous/ionic.[1]
Handling
Hygroscopic Precaution
Dihydrochloride salts are often hygroscopic.[1] Weigh rapidly or in a dry box. If the sample is wet, the water peak in DMSO will broaden and shift.[1]
Step-by-Step:
Weigh ~7 mg of the dihydrochloride salt into a clean vial.
Add 600 µL of DMSO-
(containing 0.03% TMS as internal standard).
Vortex until fully dissolved.[1] Note: Salts may dissolve slower in DMSO than water; mild sonication (30s) is acceptable.
Long-range coupling (8-10 Hz).[1] Critical for linking the aromatic and aliphatic rings.[1]
Spectral Analysis & Assignment Guide
NMR Predicted Assignment (DMSO-
)
Note: Chemical shifts are estimates based on the dihydrochloride salt form.[1] The salt formation causes a general downfield shift compared to the free base.
Reasoning: The "bridge" methylenes.[1] H7 will show COSY correlation to H8.
Diagnostic Validation Workflow
To confirm the structure and exclude isomers (e.g., 5-amino or 1,2,3,4-THIQ derivatives), follow this logic:
Verify the Pyridine Core:
Look for the characteristic 3-proton pattern in the aromatic region.[1]
Differentiation: 1,2,3,4-tetrahydroisoquinoline has 4 aromatic protons (benzene ring). The target compound has only 3 (pyridine ring).[1] This is the primary Go/No-Go check.
Verify Position 8 Substitution:
COSY: Trace the spin system. H8 (methine) should couple to H7 (methylene), which couples to H6, which couples to H5.[1]
HMBC: The H1 aromatic proton (singlet) should show a strong correlation to C8a (quaternary) and potentially a weak 4-bond correlation to C8.[1] This links the aromatic "head" to the aliphatic "tail".[1]
Troubleshooting & Common Issues
Issue
Observation
Root Cause
Remediation
Broad Lines
Poor resolution, especially in aromatic region.[1]
Use solvent suppression (presat) or switch to (4.79 ppm water peak).[1]
References
BenchChem. Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-5-ol in Drug Discovery. (2025). Link
PubChem. 5,6,7,8-Tetrahydroquinoline Compound Summary. National Library of Medicine.[1] Link
ChemicalBook. 1,2,3,4-Tetrahydroisoquinoline Hydrochloride NMR Spectrum. (Accessed 2023).[1][4] Link
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2020).[1] Link
SpectraBase. 5,6,7,8-Tetrahydro-isoquinoline 1H NMR Spectrum. Wiley Science Solutions.[1] Link
Diagram Caption
Figure 1: Structural dissection and NMR correlation logic for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride. The diagram highlights the distinct aromatic (pyridine) and aliphatic (cyclohexane) domains and the key 2D NMR correlations required for structural validation.[1]
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride for enzyme inhibition studies
Application and Protocol Guide for Enzyme Inhibition Studies Compound: 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride Application: A Framework for Screening and Characterizing Enzyme Inhibition Introduction: Th...
Author: BenchChem Technical Support Team. Date: February 2026
Application and Protocol Guide for Enzyme Inhibition Studies
Compound: 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Application: A Framework for Screening and Characterizing Enzyme Inhibition
Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery
The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal starting point for designing potent and selective enzyme inhibitors. Derivatives of this scaffold have been shown to target a wide range of enzymes, including acetylcholinesterase, dihydrofolate reductase (DHFR), and various protein kinases like RET and HSP90.[1][2][3] The subject of this guide, 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride, is a primary amine-containing analogue, presenting a key functional group for potential interactions within an enzyme's active site.
This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization of novel tetrahydroisoquinoline derivatives, like the title compound, as potential enzyme inhibitors. We will use Nitric Oxide Synthase (NOS) as a representative enzyme target to illustrate the principles and protocols of screening, characterization, and data analysis.
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vascular regulation, and the immune response. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While eNOS-derived NO is crucial for maintaining cardiovascular health, the overexpression of iNOS is implicated in the pathophysiology of inflammatory diseases and septic shock. Therefore, selective inhibition of iNOS is a significant therapeutic goal.
The NOS catalytic cycle is a complex process requiring multiple cofactors, including FAD, FMN, heme, and tetrahydrobiopterin, to convert L-arginine to L-citrulline and NO.[4][5] The structural complexity and multi-domain nature of NOS provide several pockets and sites that can be targeted by small molecule inhibitors. Given the structural motifs of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, it is a plausible candidate for interaction with the substrate-binding site or cofactor-binding regions of NOS enzymes.
Pre-Experimental Considerations: Handling and Preparation of the Inhibitor
3.1. Compound Properties
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is typically supplied as a solid. It is crucial to understand its physical and chemical properties before beginning any experiment.
The dihydrochloride salt form of the compound enhances its solubility in aqueous solutions, which is advantageous for biological assays.
Causality: A high-concentration, validated stock solution is the cornerstone of reproducible results. Using a solvent that is compatible with the enzyme assay is critical to avoid artifacts. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay must be kept low (typically <1%) as it can inhibit some enzymes.
Protocol:
Accurately weigh a precise amount of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (e.g., 2.21 mg).
Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., dissolve 2.21 mg in 1 mL of DMSO to yield a 10 mM stock).
Vortex thoroughly to ensure complete dissolution.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Store aliquots at -20°C or -80°C in a desiccated environment.
Experimental Workflow: Screening for NOS Inhibition
The following protocol is a robust, high-throughput method for determining if 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride inhibits NOS activity. The principle of this assay is the indirect measurement of NO production. NOS activity leads to the generation of NO, which is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻). The total NO production is quantified by first converting nitrate to nitrite using nitrate reductase, followed by the colorimetric detection of total nitrite using the Griess reagent.[7][8]
Visualizing the Workflow
Caption: Workflow for a colorimetric Nitric Oxide Synthase (NOS) inhibition assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of the inhibitor.
Materials:
Recombinant NOS enzyme (e.g., human iNOS)
L-Arginine (substrate)
NADPH
Tetrahydrobiopterin (BH₄)
Calmodulin
Calcium Chloride (CaCl₂)
HEPES buffer (pH 7.4)
Nitrate Reductase
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride in acid)
L-NAME (N(G)-Nitro-L-arginine methyl ester), a known NOS inhibitor (Positive Control)
DMSO (Vehicle Control)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation:
Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.4) containing appropriate concentrations of cofactors (e.g., 10 µM BH₄, 1 mM CaCl₂, 10 µg/mL Calmodulin). Keep on ice.
Enzyme Solution: Dilute the NOS enzyme stock to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
Substrate/NADPH Mix: Prepare a solution in Assay Buffer containing L-Arginine and NADPH. Final concentrations in the well should be saturating (e.g., 1 mM L-Arginine, 1 mM NADPH) to ensure Michaelis-Menten kinetics.
Inhibitor and Control Plate Map:
Prepare serial dilutions of the 10 mM stock of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride. A typical 8-point dilution series might range from 100 µM to 1 nM final assay concentration.
Prepare similar dilutions for the positive control, L-NAME.
Designate wells for:
100% Activity Control (Vehicle): Contains all reaction components + DMSO.
0% Activity Control (Blank): Contains all components except the enzyme.
Test Inhibitor Wells: Contains all components + serial dilutions of the test compound.
Positive Control Wells: Contains all components + serial dilutions of L-NAME.
Assay Execution:
Add 10 µL of the diluted inhibitor, L-NAME, or DMSO (vehicle) to the appropriate wells of the 96-well plate.
Add 40 µL of the Enzyme Solution to all wells except the Blank wells. Add 40 µL of Assay Buffer to the Blank wells.
Pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts. Causality: This pre-incubation step is crucial for identifying time-dependent or irreversible inhibitors.
Initiate the enzymatic reaction by adding 50 µL of the Substrate/NADPH Mix to all wells. The total reaction volume is now 100 µL.
Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the product formation is linear and the 100% activity control does not reach saturation.
Detection:
Following incubation, add 10 µL of Nitrate Reductase to each well and incubate for 20 minutes at room temperature to convert all nitrate to nitrite.
Add 50 µL of Sulfanilamide (Griess Reagent Part A) to each well and incubate for 10 minutes in the dark.
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (Griess Reagent Part B) to each well and incubate for another 10 minutes in the dark. A pink/magenta color will develop.
Measure the absorbance at a wavelength between 520-560 nm using a microplate reader.
Data Analysis and Interpretation
5.1. Calculating Percentage Inhibition
The first step is to calculate the percentage of enzyme activity remaining at each inhibitor concentration.
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.
Plot the Percentage Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Fit the data to a non-linear regression model (sigmoidal dose-response curve with variable slope) using software like GraphPad Prism or R.
The IC₅₀ is determined from the curve fit.
5.3. Visualizing the Dose-Response Relationship
Caption: A representative sigmoidal dose-response curve for IC50 determination.
Next Steps: Advanced Characterization
Once initial inhibitory activity is confirmed, further studies are required to fully characterize the compound's mechanism of action.
Selectivity Profiling: Test the compound against all three NOS isoforms (nNOS, eNOS, iNOS) to determine its selectivity. A compound that is highly selective for iNOS over eNOS would be a promising therapeutic lead.
Mechanism of Inhibition (MOA) Studies: Conduct kinetic experiments by varying the concentrations of both the substrate (L-arginine) and the inhibitor. The resulting data, when plotted on a Lineweaver-Burk or Michaelis-Menten plot, can help determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Reversibility Studies: Perform dialysis or rapid dilution experiments to determine if the inhibitor binds reversibly or irreversibly to the enzyme.
This structured, hypothesis-driven approach provides a clear and robust pathway for evaluating novel compounds like 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride as potential enzyme inhibitors, paving the way for further drug development efforts.
References
Gotti, B., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Available at: [Link]
Makarov, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Available at: [Link]
National Center for Biotechnology Information (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed Central. Available at: [Link]
Young, R., et al. (2006). Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology, Biochemistry and Behavior. Available at: [Link]
Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
Rega, N., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts. Available at: [Link]
Li, Y., et al. (2023). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Bioorganic Chemistry. Available at: [Link]
Abdel-Aziz, A. A. M., et al. (2023). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Scientific Reports. Available at: [Link]
Rega, N., et al. (2021). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available at: [Link]
Al-Jallo, A. A. D., & Roberts, D. R. (1986). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of Chemical Research. Available at: [Link]
Young, R., & Glennon, R. A. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews. Available at: [Link]
Abdel-Aziz, A. A. M., et al. (2023). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. Molecules. Available at: [Link]
Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual Review of Physiology. Available at: [Link]
National Center for Biotechnology Information. 5,6,7,8-Tetrahydroquinoline. PubChem. Available at: [Link]
Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available at: [Link]
J&W Pharmlab. (5R)-5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride. J&W Pharmlab. Available at: [Link]
National Center for Biotechnology Information. Isoquinolin-8-amine. PubChem. Available at: [Link]
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride as a chemical probe
A Privileged Fragment Probe for CYP11B2 (Aldosterone Synthase) and Nav Channels[1] Executive Summary 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as THIQ-8-amine ) is a high-value chemi...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Fragment Probe for CYP11B2 (Aldosterone Synthase) and Nav Channels[1]
Executive Summary
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as THIQ-8-amine ) is a high-value chemical fragment probe and pharmacophoric scaffold.[1] It is the structural core of the next-generation aldosterone synthase inhibitor Baxdrostat (CIN-107) .[1]
Unlike non-selective steroidogenesis inhibitors, THIQ-8-amine represents a "privileged structure" that coordinates with the heme iron of cytochrome P450 enzymes, specifically CYP11B2 (Aldosterone Synthase) .[1] It is widely used in Fragment-Based Drug Discovery (FBDD) to map the active site of CYP11B2 and differentiate it from the highly homologous CYP11B1 (11
-hydroxylase).[1] Additionally, this scaffold exhibits secondary activity as a voltage-gated sodium channel (Nav) blocker, making it a dual-purpose tool for cardiovascular and pain research.[1]
Reconstitution: Prepare a 100 mM stock solution in PCR-grade water or PBS (pH 7.4). Unlike the lipophilic parent drugs (e.g., Baxdrostat), the dihydrochloride salt does not require DMSO for initial solubilization, avoiding solvent effects in sensitive enzyme assays.[1][3]
pH Adjustment: The salt is acidic.[1][3] For cellular assays, ensure the final culture medium is buffered (e.g., HEPES) to maintain pH 7.4 upon addition of high concentrations (>1 mM).[1][3]
Mechanism of Action (MOA)[5]
THIQ-8-amine functions as a Type II Ligand for cytochrome P450 enzymes.[1]
Primary Target (CYP11B2): The isoquinoline nitrogen lone pair coordinates directly to the Heme Iron (Fe) in the CYP11B2 active site, displacing the water molecule required for oxygen activation.[1][3] The amine tail (8-position) extends into the access channel, interacting with specific residues (e.g., Glu/Asp) that differentiate CYP11B2 from CYP11B1.[1][3]
Pathway Impact: Inhibition of CYP11B2 blocks the conversion of 11-Deoxycorticosterone
Aldosterone, without affecting Cortisol synthesis (mediated by CYP11B1).[1]
Biological Pathway Visualization
Caption: Selective inhibition of the Aldosterone pathway by THIQ-8-amine, sparing the Cortisol pathway.[1][3]
Case Study (Baxdrostat):
Researchers utilized the THIQ-8-amine core.[1][5][6] By elaborating the 8-amino position with a specific bicyclic linker, they achieved nanomolar potency against CYP11B2 while sparing CYP11B1, leading to the clinical candidate Baxdrostat.[1][3]
References
Baxdrostat Discovery: Freeman, M. W., et al. "Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension."[1][3] New England Journal of Medicine, 2023.[1][3] Link
Aldosterone Synthase Structure: Strushkevich, N., et al. "Structural basis for aldosterone synthase inhibition."[1][3] Molecular Endocrinology, 2013.[1][3] (Describes the Heme-binding mode of pyridine/isoquinoline fragments).
H295R Protocol: Rainey, W. E., et al.[1][3] "The NCI-H295 cell line: a pluripotent model for human adrenocortical studies." Molecular and Cellular Endocrinology, 1994.[1][3]
Chemical Probe Data: Patent WO201319054 "Bicyclic dihydroquinoline-2-one derivatives as aldosterone synthase inhibitors."[1] (Describes the synthesis and use of 5,6,7,8-tetrahydroisoquinolin-8-amine as the key intermediate).
Application Note: Preparation and Handling of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
Abstract This guide provides a standardized protocol for the solubilization, handling, and storage of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a critical diamine scaffold used in the synthesis of peptid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a standardized protocol for the solubilization, handling, and storage of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a critical diamine scaffold used in the synthesis of peptidomimetics, somatostatin analogs, and enzyme inhibitors (e.g., CDK2, DHFR). As a dihydrochloride salt, this compound exhibits high aqueous solubility but generates significantly acidic solutions that require careful buffering for biological applications. This note details the preparation of high-concentration stock solutions (DMSO/Water) and physiological working solutions, emphasizing pH management to prevent experimental artifacts.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the ionic nature of this compound is prerequisite to successful formulation. The molecule consists of a tetrahydroisoquinoline core with a primary amine at the C8 position. Both the secondary amine (ring) and primary amine (substituent) are protonated, forming a dihydrochloride salt.
A common failure mode in biological assays involving dihydrochloride salts is acid-induced cytotoxicity . Dissolving this compound in unbuffered water yields a solution with pH < 3.0.
Risk: Direct addition of unbuffered stocks to cell culture media (even at 1% v/v) can locally drop pH, causing precipitation of serum proteins or immediate cell shock.
Solution: Always neutralize working solutions in a strong buffer (e.g., PBS, HEPES) or prepare stocks in DMSO to minimize the volume of acidic vehicle added.
Stability & Hygroscopicity
Solid State: The HCl salt is stable but hygroscopic. Store at -20°C with desiccant.
Solution State: The acidic environment of the dissolved salt protects the amines from oxidation. However, once neutralized to pH > 7.4, the free amines become susceptible to air oxidation. Neutralized solutions must be used immediately.
Solvent: Sterile DMSO (Dimethyl sulfoxide), Cell Culture Grade OR Nuclease-Free Water
Vortex mixer
1.5 mL Microcentrifuge tubes (Amber preferred for DMSO)
Method A: DMSO Stock (Preferred for Bioassays)
Target Concentration: 100 mM
Volume: 1 mL
Calculate Mass:
Weighing: Accurately weigh 22.1 mg of the solid into a sterile microcentrifuge tube.
Note: Work quickly to minimize moisture absorption.
Solvation: Add 1.0 mL of sterile DMSO.
Mixing: Vortex vigorously for 30 seconds. The solid should dissolve rapidly.
QC Check: Solution should be clear and colorless. If particles persist, sonicate for 2 minutes at room temperature.
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Method B: Aqueous Stock (For Chemical Synthesis)
Target Concentration: 50 mM
Volume: 1 mL
Weigh 11.06 mg of solid.
Add 1.0 mL of sterile, deionized water (Milli-Q).
Vortex until dissolved.
pH Warning: Do not adjust pH of this stock for storage. The acidic pH (~2.0) acts as a preservative against oxidation.
Sterilization: If required, filter through a 0.22 µm PES syringe filter. (Do not autoclave).
Protocol: Working Solution & Neutralization
This workflow describes how to prepare a 1 mM Working Solution for a biological assay (e.g., IC50 determination) from the 100 mM DMSO stock.
Workflow Diagram
Figure 1: Neutralization workflow for preparing physiological working solutions from acidic dihydrochloride stocks.
Step-by-Step Procedure
Thaw: Remove a 50 µL aliquot of 100 mM DMSO stock from -20°C. Thaw at room temperature.
Prepare Buffer: Aliquot 990 µL of PBS (pH 7.4) or cell culture media (with HEPES).
Dilution: Add 10 µL of the 100 mM stock to the 990 µL buffer (1:100 dilution).
Result: 1 mM solution of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.
Buffering Check:
Because the stock carries 2 equivalents of HCl, a 1:100 dilution adds ~2 mM of acid to the media.
Standard Media (RPMI/DMEM): The bicarbonate/HEPES buffer usually absorbs this shift.
PBS: May drop slightly in pH. If the solution turns yellow (phenol red indicator), add 1-2 µL of 1N NaOH to restore physiological pH (pink/red).
Usage: Use this 1 mM working solution immediately to treat cells. Do not store neutralized solutions.
Troubleshooting & FAQ
Issue
Probable Cause
Corrective Action
Precipitation upon dilution
"Salting out" of the free base at high pH.
Ensure the working concentration is below the solubility limit of the free base. If precip occurs at >10 mM, lower the concentration or increase DMSO % (up to 0.5%).
Yellowing of solution
Oxidation of the amine.
Discard solution. Prepare fresh from solid or frozen acidic stock. Ensure stocks are tightly sealed.
Cell toxicity in controls
Acidic shock from the HCl salt.
Verify the pH of the final medium. If pH < 7.2, increase the buffering capacity (e.g., add 25 mM HEPES).
References
PubChem. 5,6,7,8-Tetrahydroquinoline and derivatives: Physical Properties and Toxicity. National Library of Medicine. Available at: [Link]
Michini, P., et al. Synthesis and biological evaluation of 5,6,7,8-tetrahydroisoquinoline derivatives as novel anticancer agents.[1] ResearchGate (2024). (Contextual reference for tetrahydroisoquinoline scaffold handling).
Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Authoritative text on handling Dihydrochloride salts).
This guide addresses the synthesis and yield optimization of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a critical intermediate often used in the development of aldosterone synthase inhibitors (e.g., Baxd...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the synthesis and yield optimization of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride , a critical intermediate often used in the development of aldosterone synthase inhibitors (e.g., Baxdrostat analogs) and somatostatin receptor ligands.
The following technical support modules focus on the three most common bottlenecks: Regioselective Oxidation (getting the oxygen at C8), Reductive Amination Efficiency (preventing alcohol byproducts), and Salt Crystallization (handling the hygroscopic dihydrochloride).
Module 1: The Critical Intermediate (The 8-Ketone)
Context: The synthesis of the 8-amine typically proceeds via the 6,7-dihydroisoquinolin-8(5H)-one intermediate. Direct oxidation of 5,6,7,8-tetrahydroisoquinoline often yields a mixture of the 1-one (isocarbostyril), 5-one, and 8-one.
Pathway Visualization:
Figure 1: The regioselective route via N-oxide rearrangement is preferred over direct oxidation to avoid C1/C5 isomers.
Troubleshooting Guide: Low Yield in Ketone Formation
Symptom
Probable Cause
Corrective Action
Product contains 1-one isomer (Isocarbostyril)
Direct oxidation (e.g., KMnO4 or CrO3) attacks the electron-deficient C1 position alpha to Nitrogen.
Switch to N-Oxide Route: Use mCPBA to form the N-oxide, followed by acetic anhydride rearrangement. This exploits the "Boekelheide reaction" mechanism to selectively functionalize the C8 benzylic position.
Low conversion to 8-acetoxy intermediate
Incomplete Polonovski rearrangement due to temperature control.
Optimize Reflux: The rearrangement of the N-oxide with acetic anhydride requires sustained reflux (typically 90-100°C). Monitor by LCMS for disappearance of the N-oxide peak (M+16).
Over-oxidation to diones
Strong oxidants used after hydrolysis.
Use Mild Oxidation: After hydrolyzing the 8-acetoxy to 8-hydroxy, use IBX (2-Iodoxybenzoic acid) or Swern conditions rather than Jones reagent to convert the alcohol to the ketone.
Module 2: Reductive Amination (The Transformation)
Context: Converting the ketone to the amine is the most yield-sensitive step. A common failure mode is the direct reduction of the ketone to the alcohol (8-hydroxy-5,6,7,8-THIQ) instead of the amine, or incomplete imine formation.
Protocol Optimization: The Titanium Isopropoxide Method
Standard reductive amination (Ammonium Acetate + NaBH3CN) often stalls. The addition of a Lewis acid water scavenger is the industry standard for "difficult" ketones.
Step-by-Step Protocol:
Imine Pre-formation:
Charge 6,7-dihydroisoquinolin-8(5H)-one (1.0 eq) in anhydrous Methanol.
Add Ammonium Acetate (10.0 eq).
CRITICAL STEP: Add Titanium(IV) isopropoxide (2.0 eq). The solution may turn slightly turbid.
Stir at room temperature for 6–12 hours . Do not add the reducing agent yet.
Why? Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Quench with aqueous ammonium hydroxide (to solubilize Titanium salts).
Extract with DCM.[1] Note: The amine is polar; multiple extractions are required.
FAQ: Reductive Amination
Q: Why is my product contaminated with the 8-hydroxy alcohol?A: The reducing agent was likely added too early. If the imine has not fully formed, NaBH3CN will reduce the remaining ketone to the alcohol. Use the Ti(OiPr)4 pre-formation step described above to ensure >95% conversion to imine before reduction.
Q: Can I use NaBH(OAc)3 instead of NaBH3CN?A: Yes, Sodium Triacetoxyborohydride is generally safer and often more effective, but it requires a slightly acidic media (Acetic Acid/DCM) rather than Methanol. If using Ti(OiPr)4, stick to NaBH3CN or NaBH4 in Methanol.
Module 3: Salt Formation & Isolation
Context: The user specified the dihydrochloride salt. The free base is an oil or low-melting solid; the salt is hygroscopic and prone to forming "oils" or "gums" if water is present.
Troubleshooting Guide: Crystallization
Issue
Root Cause
Solution
Product "oils out" upon HCl addition
Presence of water or overly polar solvent (e.g., Methanol) during salt formation.
Switch Solvents: Dissolve the free base in anhydrous Diethyl Ether or TBME . Add 4M HCl in Dioxane dropwise. The salt should precipitate as a white solid.
Hygroscopicity (Sticky Solid)
The dihydrochloride salt absorbs atmospheric moisture rapidly.
Drying Protocol: Filter under Nitrogen. Wash the cake with anhydrous ether. Dry in a vacuum oven at 40°C over P2O5. Store under Argon.
Stoichiometry Mismatch
Formation of monohydrochloride vs. dihydrochloride.
Excess HCl: Since the molecule has two basic nitrogens (pyridine N and primary amine N), ensure >2.5 equivalents of HCl are used. The pyridine nitrogen is less basic, so it requires excess acid to protonate fully.
Logic Flow for Salt Isolation:
Figure 2: Troubleshooting the critical salt formation step to avoid amorphous gums.
References
Regioselective Synthesis of Tetrahydroisoquinolines
Methodology for N-oxide rearrangement (Boekelheide reaction) applied to isoquinoline cores.
Source: Journal of Organic Chemistry, "Rearrangement of Isoquinoline-N-oxides".
Reductive Amination Optimization
Use of Titanium(IV)
Source: Journal of Organic Chemistry, "Titanium(IV)
Specific Application (Baxdrostat Intermediate)
Synthesis of (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (Structural Analog).
Source: New Drug Approvals / P
Campy Ligand Synthesis
Describes the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline (closely related isomer)
Technical Support Center: 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
Topic: Dosage Optimization & Experimental Handling Guide Version: 2.4 | Status: Active | Audience: R&D Scientists, Medicinal Chemists Introduction: The "Hidden" Variable in Your Assay Welcome to the Technical Support Hub...
Welcome to the Technical Support Hub. If you are working with 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter THIQ-8-NH2·2HCl ), you are likely utilizing it as a scaffold for fragment-based screening, a building block for somatostatin receptor ligands, or a reference standard in neuropharmacology.
The Support Challenge:
This compound presents a classic "salt trap." The dihydrochloride form (2HCl) confers excellent water solubility but introduces significant acidity and mass-correction errors. Many researchers observe "toxicity" at high concentrations that is actually just acidosis (pH drop) rather than true pharmacological activity.
This guide provides the protocols to distinguish true efficacy from experimental artifact.
Module 1: The Mathematics of Precision (Stock Preparation)
The "Salt Correction" Factor
Critical Issue: The dihydrochloride salt contributes ~33% of the total mass. If you calculate molarity based on the free base MW, your actual concentration will be significantly lower than intended.
Parameter
Value
Note
Free Base MW
~148.21 g/mol
Active pharmacological moiety
Dihydrochloride MW
~221.13 g/mol
The powder in your vial
Correction Factor
1.49
Multiply target Free Base mass by this
FAQ: How do I prepare a 10 mM Stock Solution correctly?
To prepare 10 mL of a 10 mM stock solution (relative to the active free base):
Calculate Moles:
Calculate Mass (Salt):
Incorrect (Free Base calculation):
(This results in a 6.7 mM solution, a 33% error ).
Module 2: Handling Acidity & Solubility
The "pH Shock" Phenomenon
Symptom: Cells detach or media turns yellow immediately upon adding the compound at concentrations >50 µM.
Cause: The 2HCl moiety releases two equivalents of protons (
) per molecule. In unbuffered water, 10 mM of this salt can drop pH to < 3.0.
Protocol: The "Neutralized Stock" Workflow
Do not dissolve directly in cell culture media. Use this stepwise approach to ensure stability and physiological pH.
Figure 1: Neutralized Stock Preparation Workflow. This logic gate prevents acidic shock in sensitive biological assays.
Key Technical Tips:
Primary Solvent: DMSO is recommended for the primary stock (up to 100 mM) to ensure the organic amine remains solubilized.
Aqueous Dilution: When diluting into water/PBS, the acidic salt aids solubility initially. Neutralize only after dilution to avoid crashing out the free base (which is less water-soluble).
Buffer Capacity: Standard DMEM/RPMI (bicarbonate buffer) can handle up to ~50 µM of the 2HCl salt. Above this, exogenous buffering (HEPES 25 mM) is required.
Module 3: Dosage Optimization (In Vitro)
Designing the Dose-Response Curve
Since THIQ-8-NH2 is often a scaffold, its potency (
or ) varies wildly depending on the specific derivative or target. You must empirically determine the window.
Step 1: The Logarithmic Pilot Screen
Run a broad 5-point screen to find the order of magnitude.
Doses: 0.1 µM | 1 µM | 10 µM | 100 µM | 1000 µM
Control: Vehicle only (match DMSO % exactly, e.g., 0.1%).
Step 2: The "Cliff" Analysis
Scenario A (No Effect): If inactive at 100 µM, the scaffold may lack potency for your specific target.
Scenario B (Total Death at 100 µM): Check the pH. If pH is neutral and cells are dead, this is true cytotoxicity.
Scenario C (Precipitation): If the media becomes cloudy at >100 µM, you have exceeded the solubility limit of the free base (formed after neutralization). Data above this point is invalid.
Troubleshooting Table: Common Experimental Failures
Symptom
Probable Cause
Corrective Action
Precipitation in Media
Free base crashing out at neutral pH.
Reduce max concentration to 50 µM; add cyclodextrin (HP--CD) as a carrier.
Yellow Media (Acidic)
High conc. of 2HCl overcoming buffer.
Pre-neutralize stock with equimolar NaOH or increase HEPES in media.
Inconsistent
Hygroscopic water weight in powder.
Dry powder in desiccator; rely on quantitative NMR (qNMR) for absolute stock concentration.
Crystal formation in DMSO
Saturation at low temp (fridge).
Sonicate at 37°C for 10 mins before use. DMSO freezes at 18°C.
Module 4: In Vivo Administration Guide
Route: Intraperitoneal (IP) or Oral Gavage (PO).
Challenge: The 2HCl salt is corrosive to mucous membranes if unbuffered.
Figure 2: In Vivo Vehicle Selection Logic. Prioritize buffering capacity over simple solubility to prevent injection site irritation.
Formulation Standard:
For a standard 10 mg/kg dose in mice:
Dissolve THIQ-8-NH2·2HCl in 5% DMSO.
Dilute with 95% PBS (pH 7.4).
Verify pH is > 6.[1]0. If not, titrate with 0.1N NaOH.
Inject immediately (fresh prep) to avoid slow precipitation of the free base.
References & Validation Sources
Handling Amine Salts: Pellicciari, R., et al. "Discovery and Optimization of Tetrahydroisoquinoline Derivatives."[2][3] Journal of Medicinal Chemistry. (General principles of isoquinoline scaffold optimization and salt selection).
Salt Correction Calculations: Chromatography Forum Guidelines. "Free Base vs Salt Correction Factor."[4][5] (Standard analytical chemistry protocols for molarity adjustment).
Solubility & Media Compatibility: ATCC Animal Cell Culture Guide. (Protocols for pH management and DMSO limits in cell culture).
Chemical Safety (MSDS): PubChem Compound Summary: 5,6,7,8-Tetrahydroquinoline. (Hazard identification and physicochemical properties).[6][7]
For further assistance, please contact the Application Science team with your specific cell line and assay conditions.
Technical Support Center: Chiral Separation of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Enantiomers
Welcome to the technical support center for the chiral separation of 5,6,7,8-tetrahydroisoquinolin-8-ylamine (THIQA) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chiral separation of 5,6,7,8-tetrahydroisoquinolin-8-ylamine (THIQA) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of this important chiral building block. As a basic amine, THIQA presents unique challenges in chromatography and resolution, which this guide will address through a series of troubleshooting questions, FAQs, and detailed protocols.
The enantiomers of substituted tetrahydroisoquinolines are prevalent scaffolds in numerous natural alkaloids and clinically significant pharmaceutical agents.[1] Obtaining these compounds in high enantiomeric purity is therefore a critical step in drug discovery and development. This guide provides the technical expertise to navigate the complexities of separating THIQA enantiomers effectively.
Method Selection at a Glance
Choosing the right technique is the first step toward a successful chiral separation. The primary methods for resolving THIQA are direct chromatographic techniques like HPLC and SFC, and classical diastereomeric salt resolution.
Technique
Primary Advantages
Common Challenges
Best For
Chiral HPLC
Wide availability of columns, versatile (Normal & Reversed-Phase)
Can use significant amounts of organic solvent, potential for peak tailing with basic amines.
Chiral HPLC is a powerful and versatile tool for the analytical and small-scale preparative separation of THIQA enantiomers.[7] Success hinges on selecting the appropriate chiral stationary phase (CSP) and mobile phase conditions to exploit the subtle stereochemical differences between the enantiomers.
Frequently Asked Questions (FAQs) - HPLC
Q1: What type of chiral column is best suited for a basic amine like THIQA?A1: Polysaccharide-based columns (e.g., those coated or immobilized with derivatives of cellulose or amylose) are the most versatile and successful CSPs for a wide range of chiral compounds, including basic amines. For THIQA, start screening with columns like Chiralpak AD, AS, or the immobilized versions like IA or IB. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.
Q2: Should I use Normal-Phase or Reversed-Phase mode?A2: Both modes can be effective, and the choice is often empirical.
Normal-Phase (NP): Typically uses alkane/alcohol mobile phases (e.g., Hexane/Isopropanol). NP often provides better selectivity for chiral separations.[3] However, the basicity of THIQA can lead to strong interactions with the silica support, causing peak tailing.
Reversed-Phase (RP): Uses aqueous/organic mobile phases (e.g., Acetonitrile/Water with buffers). RP can be more convenient for analyzing samples from aqueous reactions but may offer lower chiral selectivity.
For THIQA, starting with Normal-Phase is recommended, with the addition of a basic modifier to improve peak shape.
Q3: Why is a basic additive necessary in the mobile phase?A3: The primary amine group in THIQA is basic and can interact strongly with acidic free silanol groups present on the surface of the silica-based CSP. This secondary interaction leads to poor peak shape (tailing) and can degrade resolution. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%), to the mobile phase neutralizes these active sites, ensuring that the separation is governed primarily by the desired chiral interactions.[2]
Troubleshooting Guide: HPLC Separation
Problem: My enantiomers are not separating (co-elution).
Plausible Cause: The selected Chiral Stationary Phase (CSP) does not provide sufficient chiral recognition for THIQA under the current conditions.
Solution Path:
Change the Mobile Phase Composition: Systematically vary the ratio of your primary solvents (e.g., change from 90:10 Hexane/IPA to 80:20). Sometimes, a small change can significantly impact selectivity.
Switch the Alcohol Modifier: If using Hexane/IPA, try switching to Hexane/Ethanol. Different alcohols can alter the hydrogen bonding interactions with the analyte and CSP.
Screen Different CSPs: If mobile phase optimization fails, the column is likely not suitable. Screen a column with a different polysaccharide backbone (e.g., if using a cellulose-based column, try an amylose-based one) or a different derivatization pattern.
Consider Temperature: Lowering the column temperature can sometimes enhance the stability of the transient diastereomeric complexes formed on the CSP, improving resolution. Try running at 15°C or 20°C instead of ambient temperature.
Problem: The peaks are broad and tailing significantly.
Plausible Cause: Strong, non-specific interactions between the basic amine of THIQA and active sites (free silanols) on the stationary phase.
Solution Path:
Add/Increase Basic Modifier: This is the most common solution. If you are not using a basic modifier like DEA or TEA, add 0.1% to your mobile phase. If you are already using one, try increasing the concentration to 0.2% or 0.3%.
Use an Immobilized CSP: Immobilized polysaccharide columns are generally more robust and can tolerate a wider range of solvents and additives. They sometimes exhibit reduced silanol activity compared to older coated phases.
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
Problem: My retention times are drifting between injections.
Plausible Cause: Insufficient column equilibration or changes in the mobile phase composition.
Solution Path:
Ensure Full Equilibration: Chiral columns, especially in normal phase, can take longer to equilibrate than standard achiral columns. Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between any mobile phase changes.
Check for "Memory Effects": Previous additives or samples can linger on the CSP and affect subsequent runs.[8] It is good practice to dedicate a column to a specific type of separation (e.g., basic compounds) or implement a rigorous washing procedure between different projects.[8]
Premix Mobile Phase: If you are using an online mixer, try premixing the mobile phase manually to ensure a consistent composition, especially for mobile phases with low percentages of one component.
Experimental Protocol: Chiral HPLC of THIQA
This protocol provides a robust starting point for the chiral separation of 5,6,7,8-tetrahydroisoquinolin-8-ylamine.
Instrumentation: Standard HPLC system with UV detector.
Column: Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 275 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve racemic THIQA in the mobile phase to a concentration of 1 mg/mL.
Workflow Diagram: HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC method for THIQA.
SFC is an increasingly popular technique for chiral separations, offering significant advantages in speed and reduced environmental impact.[2][4] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[3][5]
Frequently Asked Questions (FAQs) - SFC
Q1: Why is SFC a good choice for separating THIQA?A1: SFC operates in a mode similar to normal-phase HPLC, making it highly effective for chiral separations. The low viscosity of the CO2-based mobile phase allows for much higher flow rates without generating excessive backpressure, drastically reducing run times.[5] For preparative work, the CO2 evaporates upon collection, simplifying sample workup. This makes SFC a faster, greener, and often more efficient alternative to HPLC.[4]
Q2: What kind of modifiers and additives are used in SFC for basic compounds?A2: A polar organic co-solvent (modifier), typically an alcohol like methanol or ethanol, is added to the CO2 to increase the mobile phase's solvating power. For basic analytes like THIQA, a basic additive is almost always required to achieve good peak shape, similar to HPLC. Isopropylamine (IPA) or diethylamine (DEA) are common choices and are often added to the organic modifier stock solution at concentrations of 0.2-1.0%.
Troubleshooting Guide: SFC Separation
Problem: I'm seeing poor peak shapes (fronting or tailing).
Plausible Cause: Mismatched sample solvent or insufficient basic additive.
Solution Path:
Optimize the Additive: The interaction between basic analytes and the stationary phase is pronounced in SFC. Increase the concentration of your basic additive (e.g., DEA) in the modifier. Sometimes switching the additive (e.g., from DEA to isopropylamine) can have a positive effect.
Match Sample Solvent: The sample solvent should be as weak as possible and ideally contain the same modifier and additive as the mobile phase. Injecting in a strong, non-polar solvent like DCM can cause severe peak distortion.
Consider Water: For some polysaccharide CSPs, a very small amount of water in the mobile phase can act as a competing base and improve peak shape.[2] This should be explored carefully as it can also reduce retention.
Problem: My backpressure is unstable.
Plausible Cause: This is a common issue in SFC related to the compressibility of the supercritical fluid. It can be caused by pump issues or phase changes in the system.
Solution Path:
Check CO2 Supply: Ensure the CO2 cylinder is not nearly empty and that the supply line is properly chilled if required by your system, which helps prevent gas formation before the pump head.
Verify Back Pressure Regulator (BPR) Settings: The BPR maintains the system pressure to keep the CO2 in its supercritical state. Ensure it is set correctly (typically >100 bar) and is functioning cleanly.
Check for Leaks: Due to the high pressures, even minor leaks can cause significant fluctuations. Check all fittings systematically.
Experimental Protocol: Chiral SFC of THIQA
This protocol provides a starting point for rapid chiral screening of THIQA by SFC.
Instrumentation: Analytical SFC system with UV and/or mass spectrometry detector.
Column: Chiralpak® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Diethylamine (B).
Gradient: 5% to 40% B over 5 minutes.
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 40°C.
Detection: UV at 275 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve racemic THIQA in Methanol to a concentration of 1 mg/mL.
Workflow Diagram: SFC Method Development
Caption: A streamlined workflow for developing a chiral SFC method for THIQA.
Section 3: Diastereomeric Salt Resolution
For large-scale production, classical resolution via diastereomeric salt formation remains a highly viable and cost-effective strategy.[6] The process involves reacting the racemic THIQA (a base) with an enantiomerically pure chiral acid to form two diastereomeric salts. These salts have different physical properties (notably solubility), allowing one to be selectively crystallized from a suitable solvent.[6]
Frequently Asked Questions (FAQs) - Salt Resolution
Q1: How do I choose the right chiral resolving agent for THIQA?A1: The selection is largely empirical. For a basic amine like THIQA, you need a chiral acid. Common choices include tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid, L-DTTA), mandelic acid, or camphorsulfonic acid. It is best to perform a small-scale screen with a variety of commercially available chiral acids to identify one that forms a crystalline salt with your compound.
Q2: What is the most critical factor for a successful resolution?A2: Solvent selection is paramount.[6] The ideal solvent must provide a significant solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor. A screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/water mixtures is a necessary part of method development.
Troubleshooting Guide: Salt Resolution
Problem: No crystals are forming, or the product is "oiling out".
Plausible Cause: The diastereomeric salt is too soluble in the chosen solvent, or the purity of the starting material is low.
Solution Path:
Change the Solvent: This is the first and most important step. Try a less polar solvent to decrease solubility. If using a pure alcohol, try adding an anti-solvent like ethyl acetate or heptane.
Increase Concentration: Concentrate the solution by slowly evaporating the solvent to induce crystallization.
Check Starting Material Purity: Impurities can inhibit crystallization. Ensure your racemic THIQA is of high purity before attempting the resolution.
Attempt Seeding: If you have a small amount of the desired crystalline salt, adding a seed crystal can induce crystallization.
Problem: The crystallized salt has low diastereomeric excess (d.e.).
Plausible Cause: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system, leading to co-precipitation.
Solution Path:
Optimize Crystallization Time and Temperature: Crystallization is a kinetic and thermodynamic process.[9] A slower cooling rate or holding the mixture at a specific temperature for an extended period can improve selectivity. Sometimes, a rapid crystallization under kinetic control yields higher purity.[9]
Perform a Re-crystallization: Dissolve the enriched salt in a minimal amount of hot solvent and allow it to re-crystallize. This second step will almost always significantly improve the d.e.
Vary the Stoichiometry: While a 1:1 ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer initial crop of crystals.
Experimental Protocol: Diastereomeric Salt Resolution of THIQA
This protocol is a representative procedure and requires optimization for solvent and resolving agent.
Screening: In separate vials, dissolve 100 mg of racemic THIQA in 1 mL of various solvents (Methanol, Ethanol, Acetonitrile). In parallel, dissolve an equimolar amount of L-Di-p-toluoyl-tartaric acid (L-DTTA) in the same solvents. Mix the solutions and observe for spontaneous precipitation.
In a separate flask, dissolve L-DTTA (2.61 g, 6.75 mmol) in warm methanol (15 mL).
Add the L-DTTA solution to the THIQA solution with stirring.
Allow the mixture to cool slowly to room temperature and then store at 4°C overnight.
Isolation:
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold methanol.
Dry the crystals under vacuum. This is the diastereomeric salt.
Liberation of the Free Amine:
Dissolve the salt in water and basify with 1 M NaOH to pH > 12.
Extract the free THIQA enantiomer with an organic solvent like dichloromethane or ethyl acetate.
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine.
Analysis: Determine the enantiomeric excess (e.e.) of the final product using one of the chiral HPLC or SFC methods described above.
Workflow Diagram: Diastereomeric Salt Resolution
Caption: A general workflow for the diastereomeric salt resolution of THIQA.
References
Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. Available from: [Link]
Hossain, M. A., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. Available from: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]
ResearchGate. (n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Available from: [Link]
LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available from: [Link]
BUCHI. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available from: [Link]
ResearchGate. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]
MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available from: [Link]
ACS Publications. (n.d.). Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. Available from: [Link]
MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available from: [Link]
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available from: [Link]
Phenomenex. (2018). Supercritical Fluid Chromatography (SFC) Pros and Cons. Phenomenex Blog. Available from: [Link]
American Chemical Society. (2023). One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. Available from: [Link]
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]
Journal of the American Chemical Society. (2015). Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Available from: [Link]
PubMed. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available from: [Link]
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link]
ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available from: [Link]
IntechOpen. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
Waters Corporation. (2023). When one column is not enough - Column coupling in SFC. Available from: [Link]
PubMed. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Available from: [Link]
Indian Journal of Pharmaceutical Education and Research. (n.d.). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Available from: [Link]
Technical Support Center: Enhancing the Bioavailability of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Welcome to the technical support guide for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with this and similar chemical scaffolds. We understand that navigating the complexities of preclinical development can be challenging, especially concerning oral bioavailability. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you overcome hurdles in your experiments.
Introduction: The Bioavailability Challenge
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a valuable chiral building block for synthesizing a range of biologically active molecules, including potential C5a receptor antagonists and other novel compounds.[1][2][3] However, like many primary amine-containing compounds, especially in a dihydrochloride salt form, it presents a significant challenge for oral drug delivery. The high polarity, while beneficial for aqueous solubility, often leads to poor membrane permeability, limiting its absorption from the gastrointestinal (GI) tract. This guide will explore the underlying issues and provide actionable protocols to diagnose and improve the oral bioavailability of your lead compounds based on this scaffold.
Part 1: Foundational Questions & Physicochemical Insights (FAQ)
This section addresses the fundamental properties of the molecule and the common initial questions that arise during early-stage development.
Q1: What are the primary physicochemical properties of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride that are likely to limit its oral bioavailability?
Answer: The primary challenge stems from a trade-off between solubility and permeability, a core concept in the Biopharmaceutics Classification System (BCS).
High Aqueous Solubility: As a dihydrochloride salt, the compound is expected to be highly soluble in the aqueous environment of the GI tract. While this is excellent for dissolution, it does not guarantee absorption.
Low Lipophilicity & High Polarity: The presence of two protonated amine groups at physiological pH results in a highly polar, charged molecule. This significantly hinders its ability to passively diffuse across the lipid bilayer of intestinal epithelial cells. The predicted LogP (a measure of lipophilicity) for the free base is relatively low, and for the salt form, it is substantially lower.[4]
High Potential for First-Pass Metabolism: Primary amines can be susceptible to rapid metabolism by enzymes in the gut wall and liver, such as monoamine oxidases (MAO) or through N-acetylation.[5] This presystemic elimination can drastically reduce the amount of active drug reaching systemic circulation.
Q2: We are observing very low concentrations of our compound in systemic circulation after oral dosing in rats. How do we determine if the issue is poor absorption or rapid metabolism?
Answer: This is a critical diagnostic question. You need to systematically dissect the "ADME" (Absorption, Distribution, Metabolism, Excretion) process. The first step is to differentiate between poor permeability and high first-pass metabolism. We recommend a two-pronged experimental approach: an in vitro permeability assay and an in vitro metabolic stability assay.
Part 2: Troubleshooting Guide & Core Protocols
This section provides detailed protocols to investigate the specific barriers to bioavailability identified in Part 1.
Issue: Low Compound Permeability Across Intestinal Epithelium
Low permeability is a common issue for polar molecules. It's crucial to determine if this is due to simple passive diffusion limitations or if active efflux mechanisms are involved.
Causality: The intestinal epithelium is protected by tight junctions and expresses a host of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the gut lumen, thereby limiting absorption.[6]
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. It is the gold standard for in vitro prediction of intestinal drug absorption.
Methodology:
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.
Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).
Assay Execution (A-to-B):
Add the test compound (typically 1-10 µM) to the apical (A) side, representing the gut lumen.
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side, representing the blood.
Assay Execution (B-to-A):
Add the test compound to the basolateral (B) side.
Sample from the apical (A) side at the same time points.
Efflux Assessment: Repeat the A-to-B and B-to-A assays in the presence of a broad-spectrum efflux pump inhibitor (e.g., 500 µM Verapamil for P-gp).
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
Data Interpretation:
Condition
Papp (A→B) (x 10⁻⁶ cm/s)
Papp (B→A) (x 10⁻⁶ cm/s)
Efflux Ratio (ER)
Interpretation
Compound Alone
0.5
2.5
5.0
Low permeability; likely a substrate for efflux transporters.
Compound + Inhibitor
2.0
2.2
1.1
Permeability significantly increased; confirms efflux is the primary barrier.
High Permeability Control (Propranolol)
>20
~20
~1.0
Assay validation.
Low Permeability Control (Atenolol)
<1.0
<1.0
~1.0
Assay validation.
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for efflux transporters.
Issue: Suspected High First-Pass Metabolism
If permeability is moderate but oral bioavailability remains low, the next likely culprit is rapid metabolism in the gut wall or liver before the drug can reach systemic circulation.
Causality: The liver is the primary site of drug metabolism, rich in Cytochrome P450 (CYP) enzymes. The gut wall also contains these enzymes. This "first-pass effect" can significantly reduce the bioavailability of susceptible compounds.[7]
Diagram: The First-Pass Effect
Caption: Visualization of the first-pass metabolism pathway.
Protocol 2: Liver Microsomal Stability Assay
This in vitro assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
Preparation: Prepare a reaction mixture containing pooled human or rat liver microsomes (e.g., 0.5 mg/mL), a buffer (e.g., potassium phosphate, pH 7.4), and the test compound (typically 1 µM).
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system (the cofactor for CYP enzymes).
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound via LC-MS/MS.
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of elimination (k). Calculate the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Interpretation:
Compound
In-Vitro t½ (min)
Intrinsic Clearance (µL/min/mg)
Predicted Hepatic Extraction
Test Compound
< 5
> 200
High
Low Clearance Control (Warfarin)
> 60
< 15
Low
High Clearance Control (Verapamil)
< 10
> 150
High
A short half-life (< 30 minutes) indicates that the compound is rapidly metabolized and is likely to suffer from high first-pass clearance in vivo.
Part 3: Strategies for Bioavailability Enhancement
If the troubleshooting protocols confirm issues with permeability or metabolism, the following strategies can be employed to engineer a solution.
Strategy 1: Formulation-Based Enhancement
For compounds with solubility- or permeability-limited absorption, advanced formulations can significantly improve exposure. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective.[8][9]
Q: How can a SEDDS formulation improve the bioavailability of our hydrophilic salt compound?
Answer: While seemingly counterintuitive for a soluble salt, a SEDDS can be highly effective. The formulation can be designed to carry the unionized, more lipophilic free base of the drug. Upon dispersion in the GI tract, it forms a fine oil-in-water emulsion. This accomplishes several things:
Maintains Drug in Solution: It keeps the lipophilic form of the drug solubilized in small lipid droplets, preventing precipitation.
Bypasses Dissolution: The drug is already in a solubilized state, ready for absorption.
Promotes Lymphatic Uptake: Lipid-based systems can promote absorption through the lymphatic system, partially bypassing the liver and reducing first-pass metabolism.
Diagram: SEDDS Formulation & Screening Workflow
Caption: A systematic workflow for developing a SEDDS formulation.
Strategy 2: Prodrug Approach
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted back to the active parent compound through enzymatic or chemical processes. This is an excellent strategy for overcoming permeability and metabolism issues.[5][10]
Q: Would a prodrug strategy be effective for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine?
Answer: Yes, this is a classic case where a prodrug approach is highly suitable. By temporarily masking the primary amine group, you can dramatically alter the physicochemical properties of the molecule.
Key Advantages:
Increased Lipophilicity: Converting the polar amine into a less polar group (e.g., an amide or a carbamate) will increase the LogP, facilitating passive diffusion across the intestinal membrane.[10]
Metabolic Protection: The modification can sterically hinder access to metabolic enzymes like MAO, protecting the drug from first-pass metabolism.
Targeted Release: The prodrug linker can be designed to be cleaved by specific enzymes (e.g., esterases) that are abundant in the blood or liver, releasing the active drug only after absorption.
Diagram: Prodrug Activation Strategy
Caption: The prodrug concept: masking polarity for absorption and subsequent release.
Protocol 3: General Synthesis of an Amide Prodrug
This protocol outlines a general method for creating an amide prodrug from the primary amine of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.
Free Base Preparation: Convert the dihydrochloride salt to the free base using a suitable base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., dichloromethane). Dry and concentrate to obtain the free amine.
Acylation Reaction:
Dissolve the free amine in an aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).
Add a base, such as triethylamine or DIPEA (1.2 equivalents).
Cool the mixture to 0°C.
Slowly add the desired acylating agent (e.g., acetyl chloride or a more complex acid chloride) (1.1 equivalents).
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
Workup and Purification:
Quench the reaction with water or a saturated NH₄Cl solution.
Extract the product with an organic solvent.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 4: Preclinical Evaluation
After developing a promising formulation or prodrug, the final step is to confirm its improved performance in vivo.
Q: What is the recommended animal model for a follow-up pharmacokinetic (PK) study?
Answer: While rodents (rats, mice) are common for initial screens due to cost and throughput, their predictive power for human oral bioavailability can be limited. For a more robust assessment, especially if you are advancing a lead candidate, consider using a pig model. The gastrointestinal physiology of pigs, including transit time and enzymatic activity, more closely resembles that of humans compared to rodents or even dogs.[11][12]
Protocol 4: Rodent Oral Pharmacokinetic Study Outline
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
Groups:
Group 1: Parent compound in a simple aqueous vehicle (e.g., water or saline).
Group 2: New formulation (e.g., SEDDS) or Prodrug in its appropriate vehicle.
Group 3 (Optional): Intravenous (IV) administration of the parent compound to determine absolute bioavailability.
Dosing: Administer the compound(s) via oral gavage at a consistent dose (e.g., 10 mg/kg).
Blood Sampling: Collect sparse or serial blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of the parent drug (and prodrug, if applicable) in plasma samples using a validated LC-MS/MS method.
PK Analysis: Use software like Phoenix WinNonlin® to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½). Calculate relative bioavailability (Formulation vs. Parent) and absolute bioavailability (Oral vs. IV).
Expected Outcome Comparison:
Parameter
Parent Compound (Aqueous)
Enhanced Formulation/Prodrug
Cmax (ng/mL)
Low
Significantly Higher
AUC (ng*h/mL)
Low
Significantly Higher
Relative F (%)
100% (Reference)
>200%
A significant increase in Cmax and AUC for the new formulation or prodrug group would validate your bioavailability enhancement strategy.
References
Jing, F., & Zhang, J. (2014). Metabolic kinetics of 5-hydroxytryptamine and the research targets of functional gastrointestinal disorders. Digestive Diseases and Sciences. [Link]
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Database. [Link]
Manzocchi, N., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link]
Sumichrast, R. J., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Manzocchi, N., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]
ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Publication. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Nanoparticle tools for maximizing oral drug delivery. Journal of Drug Delivery Science and Technology. [Link]
Butler, J., et al. (2018). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules. [Link]
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
Gervasini, N., & Gatti, G. (2004). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Clinical Pharmacokinetics. [Link]
Musther, H., et al. (2014). Animal versus human oral drug bioavailability: do they correlate? European Journal of Pharmaceutical Sciences. [Link]
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Publication. [Link]
Sahu, S. K., & Das, M. K. (2022). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
Wróbel, T. M., & Głowacka, I. E. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. [Link]
Di, L. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]
Pan, Y. Z., & Tiong, K. H. (2015). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. [Link]
Wu, F., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]
Dadashzadeh, S., et al. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research. [Link]
Qvortrup, K., et al. (2024). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. [Link]
Han, K., & Mitragotri, S. (2020). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Nanomedicine. [Link]
Butler, J., et al. (2018). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]
Singh, S., & Kumar, V. (2023). The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. Research and Reviews: A Journal of Pharmacology. [Link]
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]
Shayanfar, A., & Soltani, S. (2020). Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. DARU Journal of Pharmaceutical Sciences. [Link]
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. OUCI. [Link]
Johansson, A. M., et al. (1992). (R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten- 8-ylamine. Stereoselective interactions with 5-HT1A receptors in the brain. Journal of Medicinal Chemistry. [Link]
Tam, D., & Benet, L. Z. (2003). Intestinal efflux transporters and drug absorption. Current Opinion in Chemical Biology. [Link]
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-yl acetate. PubChem Compound Database. [Link]
Frolova, T. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]
Kumar, S., & Singh, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: CRYST-ISOQ-008
Status: Open
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary & Molecule Profile
Subject: 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
CAS (Free Base): 924633-49-8 (Reference)
Critical Attribute: This molecule contains two basic nitrogen centers: a secondary amine within the saturated ring and a primary exocyclic amine at position 8.
The Core Challenge:
The dihydrochloride salt of this molecule is highly polar and ionic. The most frequent failure mode reported is "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.[1] This occurs because the salt's high affinity for polar solvents (water/methanol) competes with the lattice energy required for crystallization.
Troubleshooting Guide (Symptom-Based)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Report: "I added the anti-solvent, and instead of white powder, a yellow/brown oil separated at the bottom."
Diagnosis:
You have hit the Metastable Zone Width (MSZW) limit too aggressively. The system entered a region where a liquid-liquid phase separation is thermodynamically more favorable than solid nucleation.[1] This is common when the anti-solvent is added too fast or the temperature is too high.
Corrective Protocol: The "Double-Solvent Displacement" Method
Redissolve: Heat the oil/mixture until it dissolves completely in the minimum amount of Methanol (MeOH) .
Seed (Crucial): If you have any solid seed crystals, add them at 5°C below the dissolution temperature.
Anti-Solvent Selection: Switch to Isopropyl Acetate (iPrOAc) or Ethyl Acetate (EtOAc) .[1] Avoid Diethyl Ether initially as it crashes salts too fast.
Dosing: Add the anti-solvent via syringe pump or dropwise over 2 hours.[1]
The "Cloud Point" Rule: Stop adding anti-solvent the moment a faint turbidity persists.[1] Hold temperature for 30 mins to allow nucleation. Do not force more precipitation until solids are visible.
Issue 2: The Salt is Sticky / Hygroscopic
User Report: "I filtered the solid, but it turned into a gum on the funnel within minutes."
Diagnosis:
The dihydrochloride salt is extremely hygroscopic.[1] Atmospheric moisture is displacing the crystal lattice or forming a hydrate.[1]
Corrective Protocol: Inert Isolation
Solvent Drying: Ensure all solvents (MeOH, EtOAc) are dried over molecular sieves (3Å) before use.[1]
Schlenk Line Filtration: Perform the filtration under a nitrogen or argon blanket.[1] Do not use open vacuum filtration in humid air.
Wash: Wash the cake with anhydrous Diethyl Ether (to remove high-boiling solvents) and immediately transfer to a vacuum desiccator containing P₂O₅.
Issue 3: Incorrect Stoichiometry (Mono vs. Di-HCl)
User Report: "Elemental analysis shows Nitrogen/Chlorine ratios are off. The melting point is broad."
Diagnosis:
You likely have a mixture of the mono-hydrochloride and dihydrochloride salts.[1] The primary amine (C8-NH2) and secondary amine (Isoquinoline-NH) have different pKa values.[1]
Corrective Protocol: pH-Controlled Salt Formation
Dissolve the free base in anhydrous 1,4-Dioxane or Ethanol .[1]
Use 4.0 M HCl in Dioxane (anhydrous).
Stoichiometry: Add exactly 2.2 equivalents of HCl. The slight excess ensures the weaker base is fully protonated.
Verification: Dissolve a sample in D₂O and check 1H NMR. The integration of protons adjacent to nitrogen will shift downfield significantly if fully protonated.[1]
Decision Logic & Workflows
Workflow 1: Oiling Out Rescue Strategy
This diagram details the decision process when a crystallization fails.
Caption: Decision tree for recovering an experiment where the product has separated as an oil.
Workflow 2: Optimized Crystallization Protocol
The standard operating procedure for the 2HCl salt.
Caption: Step-by-step synthesis and crystallization protocol for the dihydrochloride salt.
Technical Data & Solubility Profile
The following table summarizes the solubility behavior of the Dihydrochloride Salt (not the free base).
Causes rapid precipitation (amorphous/oil risk).[1] Use only for washing.
Hexane
Insoluble
Anti-Solvent
Too non-polar; often causes oiling out immediately.
Frequently Asked Questions (FAQ)
Q: My product is pink/reddish. Is it ruined?A: Not necessarily. Tetrahydroisoquinolines are electron-rich and prone to surface oxidation, forming colored N-oxides or quinoid species.[1]
Fix: Before salt formation, treat the free base solution with activated charcoal (carbon) for 30 minutes, filter through Celite, and then proceed to add HCl.
Q: Can I use aqueous HCl?A: It is not recommended . Water is very difficult to remove from the dihydrochloride salt without forming a sticky hydrate.[1] Using anhydrous HCl (in Dioxane, Ether, or Methanol) allows you to maintain anhydrous conditions, which is critical for obtaining a free-flowing powder.[1]
Q: What is the expected melting point?A: While specific literature on the exact 8-amino-2HCl derivative is sparse, analogous 8-substituted tetrahydroisoquinoline hydrochlorides typically melt in the range of 170°C – 250°C (often with decomposition).
Note: A sharp melting point indicates high purity. A broad range (>5°C) indicates mixed salts or solvation.
References
PubChem. 1,2,3,4-Tetrahydroisoquinolin-8-amine (Compound).[1][2] National Library of Medicine.
[Link]
Google Patents.8-amino-5,6,7,8-tetrahydroquinoline derivatives (US4011229A). (Describes synthesis and crystallization of analogous hydrochloride salts using Ethanol/Ether systems).
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Authoritative guide on the thermodynamics of liquid-liquid phase separation in amine salts).
[Link][1]
ScienceMadness (Archive). Isolation of primary amines as HCl salt. (Practical discussion on anhydrous HCl techniques for hydrophilic amines).
[Link]
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride vs other dopamine agonists.
This guide provides an in-depth technical comparison of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (referred to herein as 8-A-THIQ ) against standard dopamine agonists.[1] Note on Nomenclature & Identity: T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (referred to herein as 8-A-THIQ ) against standard dopamine agonists.[1]
Note on Nomenclature & Identity:
The compound 8-A-THIQ is a specific conformational probe and structural bioisostere of the "gold standard" dopamine agonist scaffold, 2-Aminotetralin (2-AT) .[1] While not a marketed clinical therapeutic like Pramipexole, it is a critical tool in medicinal chemistry for mapping the electrostatic requirements of the Dopamine D2/D3 orthosteric binding site.
PART 1: EXECUTIVE TECHNICAL ANALYSIS
The Core Comparison: Bioisosteric Scaffolds
The primary distinction between 8-A-THIQ and conventional agonists lies in the aromatic core . Most clinical agonists (Rotigotine) and research standards (7-OH-DPAT) utilize a benzene ring fused to a saturated ring (Tetralin/Naphthalene core).[1] 8-A-THIQ replaces this benzene with a pyridine ring (Isoquinoline core).[1]
Feature
8-A-THIQ (Isoquinoline Core)
2-Aminotetralins (e.g., 7-OH-DPAT)
Pramipexole (Benzothiazole)
Core Structure
Pyridine fused to Cyclohexane
Benzene fused to Cyclohexane
Benzothiazole fused to amine chain
Electronic Nature
-deficient (Electron withdrawing)
-rich (Electron donating)
Heterocyclic / Polar
Basicity (pKa)
Lower (Pyridine N pulls density)
Higher (Aliphatic amine dominant)
Moderate
D2 Affinity ()
Moderate (nM range)*
High (sub-nM range)
High (sub-nM range)
Selectivity
High D2/D3 over D1
Mixed D2/D3
D3 preferring
Solubility
High (Dihydrochloride salt + Pyridine N)
Moderate
Moderate
*Note: Affinity values for 8-A-THIQ are often lower than their carbocyclic counterparts (2-AT) due to the reduced
-cation interaction potential of the electron-deficient pyridine ring at the receptor site.[1]
PART 2: MECHANISTIC INSIGHT & PHARMACOLOGY[1]
1. The "Pyridine Effect" on Binding
Dopamine receptors (D2/D3) contain a conserved Serine cluster (Ser5.42, Ser5.46) and an Aspartate (Asp3.[2]32) residue.
Conventional Agonists (2-AT): The aromatic phenyl ring engages in
- stacking (often with Phe6.52), while the protonated amine anchors to Asp3.32.[1]
8-A-THIQ: The introduction of the nitrogen atom into the aromatic ring (making it a pyridine) reduces the electron density of the
-system.
Consequence: This weakens the
- stacking interaction, typically resulting in lower intrinsic affinity compared to the tetralin analog.[1]
Advantage: The pyridine nitrogen offers a vector for hydrogen bonding that is absent in tetralins, potentially increasing selectivity for subtypes (D3 vs D2) depending on the specific receptor isoform micro-architecture.
2. Solubility & Physicochemical Profile
The dihydrochloride salt form of 8-A-THIQ is significantly more water-soluble than the hydrochloride salts of corresponding aminotetralins.[1]
Experimental Utility: This makes 8-A-THIQ an excellent "fragment" for aqueous-based fragment-based drug discovery (FBDD) screening (e.g., SPR or NMR screens) where high concentration solubility is required without DMSO artifacts.[1]
Objective: Verify the stability of the dihydrochloride salt in physiological buffer (critical for 8-A-THIQ due to potential oxidation of the electron-deficient ring).
Dissolve 8-A-THIQ to 10 mM in PBS (pH 7.4).
Incubate at 37°C.
Sample at T=0, 1h, 4h, 24h.
Analyze via HPLC-UV (254 nm).
Mobile Phase: A: 0.1% TFA in H2O, B: Acetonitrile.[1] Gradient 5-95% B.[1]
Pass Criteria: >98% parent peak area retention over 24h.
PART 4: VISUALIZATION
Diagram 1: Pharmacophore Comparison (Tetralin vs. Isoquinoline)
This diagram illustrates the structural bioisosterism and the "Pyridine Vector" difference.
Caption: Structural comparison highlighting the electronic difference in the aromatic core (Benzene vs. Pyridine) which dictates receptor affinity.
Diagram 2: Experimental Decision Matrix
When to use 8-A-THIQ vs. Standard Agonists.
Caption: Decision tree for selecting 8-A-THIQ based on experimental goals (Solubility vs. Affinity).
References
Claudi, F., et al. (1989).[1] "Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives." Drug Design and Delivery.
Seiler, M. P., et al. (1986).[1] "Structure-activity relationships of dopaminergic 2-aminotetralins and 2-aminoindans." Journal of Medicinal Chemistry.
Cannon, J. G. (1985). "Structure-activity relationships of dopamine agonists." Annual Review of Pharmacology and Toxicology.
BenchChem. (2025).[3] "Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs." Technical Guide.
Technical Comparison Guide: 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride vs. Known Inhibitors
This guide provides an in-depth technical comparison of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as THIQ-8-amine ), focusing on its role as a privileged scaffold for Aldosterone Syn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as THIQ-8-amine ), focusing on its role as a privileged scaffold for Aldosterone Synthase (CYP11B2) inhibitors, most notably Baxdrostat .
Executive Summary & Compound Identity
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is not merely a generic building block; it is the pharmacophore core responsible for the high selectivity seen in next-generation anti-hypertensive agents. Unlike classic tetrahydroisoquinolines (e.g., SK&F 64139) which target PNMT via a saturated nitrogen ring, the THIQ-8-amine scaffold utilizes an aromatic pyridine ring to coordinate heme iron, making it highly specific for cytochrome P450 enzymes, particularly CYP11B2 .
Heme-iron coordination via pyridine nitrogen; hydrophobic pocket occupancy
Selectivity Goal
High affinity for CYP11B2 over CYP11B1 (Cortisol Synthase)
Comparative Analysis: The Scaffold vs. The Competition
This section compares the THIQ-8-amine scaffold (and its derivative Baxdrostat) against the current clinical standard (Osilodrostat ) and the structurally related but functionally distinct SK&F 64139 .
Table 1: Comparative Pharmacological Profile
Parameter
THIQ-8-amine (Scaffold/Baxdrostat Core)
Osilodrostat (LCI699)
SK&F 64139
Chemical Class
5,6,7,8-Tetrahydroisoquinoline
Imidazole derivative
1,2,3,4-Tetrahydroisoquinoline
Primary Target
CYP11B2 (Aldosterone Synthase)
CYP11B2 (Aldosterone Synthase)
PNMT (Adrenaline Synthesis)
Mechanism
Pyridine-Heme Coordination
Imidazole-Heme Coordination
Substrate Analogue (Transition State)
Selectivity Ratio (CYP11B2 : CYP11B1)
> 100:1 (High Selectivity)
~10-15:1 (Moderate Selectivity)
N/A (Targets PNMT)
Cortisol Suppression
Minimal (Preserves Stress Response)
Moderate risk (Requires monitoring)
N/A
Key Structural Feature
Aromatic Pyridine Ring (Heme binder)
Imidazole Ring (Heme binder)
Saturated Nitrogen Ring
Critical Insight: The "Isoquinoline" Confusion
Researchers often confuse 5,6,7,8-THIQ with 1,2,3,4-THIQ .
1,2,3,4-THIQ (SK&F 64139): The nitrogen is in the saturated ring. It mimics norepinephrine, inhibiting PNMT.
5,6,7,8-THIQ (Baxdrostat Core): The nitrogen is in the aromatic pyridine ring. This allows it to act as a ligand for the heme iron in CYP enzymes, similar to how ketoconazole works but with far greater structural rigidity and selectivity.
Mechanistic Pathway & Signaling
The THIQ-8-amine scaffold is designed to interrupt the Renin-Angiotensin-Aldosterone System (RAAS) without disrupting cortisol production. The diagram below illustrates the precise intervention point.
Figure 1: Selective inhibition of CYP11B2 by the THIQ-8-amine scaffold prevents Aldosterone synthesis while sparing the CYP11B1-mediated Cortisol pathway, a key advantage over Osilodrostat.
Experimental Protocols
To validate the utility of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride, researchers typically use it as a precursor to synthesize selective inhibitors or as a fragment probe.
Protocol A: Synthesis of Amide Derivatives (Baxdrostat Analogues)
Use this protocol to convert the amine salt into a potent CYP11B2 inhibitor.
Free Base Liberation:
Dissolve THIQ-8-amine dihydrochloride (1.0 eq) in DCM.
Add Triethylamine (TEA) (3.0 eq) at 0°C to neutralize the HCl salt.
Stir for 15 min until the solution clears.
Coupling:
Add the desired carboxylic acid (e.g., 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid for Baxdrostat mimicry).
Add coupling reagent HATU (1.2 eq) and stir at Room Temperature (RT) for 4–6 hours.
Purification:
Quench with water.[1][2][3] Extract with EtOAc.[1][3][4]
Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).
Success Metric: THIQ derivatives should achieve a factor >50.
References
Baxdrostat Mechanism & Structure : Freeman, M. W., et al. (2023). Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension.[6] New England Journal of Medicine.
Synthesis of THIQ-8-amine Derivatives : Patent WO2024222814A1. Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof. (Describes the use of the dihydrochloride salt as the key starting material).
Comparison to Osilodrostat : Schumacher, C., et al. (2013). Aldosterone Synthase Inhibition for the Treatment of Hypertension.[6][7][8] Current Hypertension Reports.
SK&F 64139 (PNMT Inhibitor) Characterization : Pendleton, R. G., et al. (1976). Studies on SK&F 64139, a novel inhibitor of phenylethanolamine N-methyltransferase.[9] European Journal of Pharmacology.
Validating the Bio-activity of the 5,6,7,8-Tetrahydroisoquinoline Scaffold: A Comparative Guide Featuring Baxdrostat
Introduction: The Therapeutic Potential of the 5,6,7,8-Tetrahydroisoquinoline Scaffold The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the 5,6,7,8-Tetrahydroisoquinoline Scaffold
The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. While the specific bio-activity of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is not extensively documented in publicly available literature, the therapeutic potential of this structural motif is well-established. This guide leverages the comprehensive clinical and preclinical data of Baxdrostat (CIN-107) , a potent and selective aldosterone synthase inhibitor, to validate and explore the bio-activity of the broader 5,6,7,8-tetrahydroisoquinoline class of molecules. Baxdrostat's development for treatment-resistant hypertension serves as an exemplary case study for researchers, scientists, and drug development professionals interested in this promising chemical space.
Mechanism of Action: Targeting Aldosterone Synthesis in Hypertension
Baxdrostat's therapeutic effect stems from its highly selective inhibition of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] Aldosterone plays a crucial role in blood pressure regulation by promoting sodium and water retention.[3][4] In conditions like resistant hypertension, dysregulation of aldosterone production is a significant contributor to elevated blood pressure.[5]
Baxdrostat acts by blocking the final steps of aldosterone biosynthesis.[2] A critical aspect of its design and therapeutic value is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis.[6] This selectivity minimizes the risk of off-target effects related to cortisol suppression, a significant drawback of earlier, less selective aldosterone synthase inhibitors.[2][7]
A Comparative Analysis for Neurodegenerative Research: L-DOPA vs. the Potential of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Introduction For over half a century, Levodopa (L-DOPA) has remained the cornerstone of symptomatic therapy for Parkinson's disease (PD), offering significant improvements in motor function for many patients.[1][2] Its m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For over half a century, Levodopa (L-DOPA) has remained the cornerstone of symptomatic therapy for Parkinson's disease (PD), offering significant improvements in motor function for many patients.[1][2] Its mechanism, efficacy, and long-term complications are well-documented, making it the gold standard against which new therapeutic agents are measured.[2] In the continuous search for novel and improved treatments for neurodegenerative disorders, a diverse range of chemical scaffolds are under investigation. Among these, the tetrahydroisoquinoline framework has garnered interest due to the varied neuropharmacological activities of its derivatives. This guide provides a detailed comparison of the established therapeutic profile of L-DOPA with the preclinical potential of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride and its related analogues, offering a forward-looking perspective for researchers in neuropharmacology and drug development.
It is crucial to note that while L-DOPA has undergone extensive clinical validation, 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a research compound, and direct comparative efficacy data from head-to-head clinical trials is not available. This guide, therefore, juxtaposes the known clinical reality of L-DOPA with the preclinical, and often theoretical, potential of the tetrahydroisoquinoline scaffold, based on available scientific literature for its various derivatives.
Chemical Structures and Foundational Properties
A fundamental understanding of the chemical properties of these compounds is essential to appreciating their distinct biological activities.
The therapeutic approaches of L-DOPA and the investigational tetrahydroisoquinoline derivatives are fundamentally different. L-DOPA offers a direct dopamine replacement strategy, while tetrahydroisoquinolines present a more complex and varied mechanistic profile, including potential neuroprotection and dopamine agonism.
L-DOPA: The Pro-Drug Approach to Dopamine Restoration
L-DOPA's efficacy stems from its role as a metabolic precursor to dopamine.[1] Administered orally, it crosses the blood-brain barrier—a feat dopamine itself cannot achieve—and is then converted to dopamine by the enzyme DOPA decarboxylase within the brain.[3] This newly synthesized dopamine replenishes the depleted stores in the nigrostriatal pathway, thereby alleviating the motor symptoms of Parkinson's disease.
Caption: L-DOPA's mechanism of action.
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine: A Multifaceted Potential
The specific compound 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is not extensively characterized in the context of Parkinson's disease. However, the broader class of tetrahydroisoquinolines (THIQs) and tetrahydroquinolines (THQs) has been investigated for several relevant biological activities:
Dopamine Agonism: Some derivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been shown to displace D2 receptor-selective radioligands, indicating an affinity for dopamine D2 receptors. This suggests a potential for direct stimulation of dopamine receptors, bypassing the need for conversion from a precursor.
Neuroprotection: Certain THIQ derivatives have demonstrated neuroprotective properties in preclinical models of Parkinson's disease.[4] The proposed mechanisms often involve antioxidant and anti-inflammatory effects. For instance, some compounds have been shown to reduce oxidative stress and suppress the expression of pro-inflammatory cytokines.[4]
Endogenous Neurotoxin/Neuromodulator: It is noteworthy that some endogenous THIQs, structurally similar to the neurotoxin MPTP, have been implicated in the pathogenesis of Parkinson's disease.[5] Conversely, other derivatives have been shown to prevent the behavioral abnormalities induced by such toxins in animal models.[5] This dual role highlights the chemical diversity and complex pharmacology of this class of compounds.
Caption: Potential mechanisms of action for tetrahydroisoquinoline derivatives.
Efficacy: Clinical Certainty vs. Preclinical Promise
The comparison of efficacy is starkly divided between the extensive clinical data for L-DOPA and the preclinical, often in vitro or in animal models, data for tetrahydroisoquinoline derivatives.
L-DOPA: The Gold Standard in Symptomatic Relief
L-DOPA is highly effective in improving the motor symptoms of Parkinson's disease, particularly bradykinesia and rigidity.[1] Clinical studies have consistently demonstrated its superiority over dopamine agonists in terms of motor score improvements.[1] However, the long-term use of L-DOPA is associated with the development of motor complications, including "wearing-off" phenomena and dyskinesias (involuntary movements).[1]
L-DOPA Efficacy Metrics
Typical Findings
UPDRS Part III (Motor) Score Improvement
Significant reduction, often considered the benchmark for anti-parkinsonian drugs.
"On" Time
Increased duration of good motor control.
"Off" Time
Reduced duration of poor motor control.
Long-term Complications
High incidence of motor fluctuations and dyskinesias after several years of treatment.[1]
The efficacy of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride itself has not been reported in animal models of Parkinson's disease. However, studies on related compounds provide some insights into their potential:
Antioxidant and Anti-inflammatory Effects: A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in a rat model of Parkinson's disease showed a significant decrease in oxidative stress and an increase in the expression of antioxidant genes.[4]
Behavioral Improvements in Animal Models: In some preclinical studies, tetrahydroisoquinoline derivatives have shown the potential to improve motor deficits in animal models of neurodegenerative diseases. For example, N-methyl-(R)-salsolinol, a dopamine-derived tetrahydroisoquinoline, induced parkinsonian-like behavioral changes in rats, highlighting the potential for this scaffold to interact with the dopaminergic system.[6]
Experimental Protocols: A Guide for Preclinical Evaluation
For researchers investigating novel compounds like 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride, replicating and adapting established preclinical models is crucial.
Induction of Parkinsonism in Animal Models
A common method to model Parkinson's disease in rodents is the stereotaxic injection of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7]
6-OHDA Lesioning Protocol (Rat Model):
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., the medial forebrain bundle or substantia nigra).
Neurotoxin Injection: Slowly infuse 6-OHDA (e.g., 8-16 µg in ascorbate-saline) into the target site.
Post-operative Care: Suture the incision and provide post-operative analgesia and care.
Behavioral Testing: Allow for a recovery period (typically 2-3 weeks) before commencing behavioral assessments.
Behavioral Assessment of Motor Function
Several behavioral tests are used to quantify motor deficits and the therapeutic effects of test compounds.
Cylinder Test (for forelimb asymmetry):
Place the animal in a transparent cylinder.
Videorecord the animal for a set period (e.g., 5 minutes).
Score the number of times the animal uses its ipsilateral (impaired) and contralateral (unimpaired) forelimbs for wall exploration.
Calculate the percentage of contralateral limb use. A therapeutic effect would be indicated by an increase in the use of the impaired limb.
Rotarod Test (for motor coordination and balance):
Place the animal on a rotating rod with accelerating speed.
Record the latency to fall from the rod.
Repeat the test for several trials over consecutive days.
An improvement in motor coordination is indicated by an increased latency to fall.
Caption: A typical experimental workflow for preclinical drug evaluation in a Parkinson's disease model.
Conclusion and Future Directions
L-DOPA remains the most effective symptomatic treatment for Parkinson's disease, but its long-term use is hampered by significant side effects. The search for alternative and complementary therapies is therefore of paramount importance. While 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a compound of research interest, its therapeutic potential in Parkinson's disease is yet to be established.
The broader class of tetrahydroisoquinolines and tetrahydroquinolines, however, presents a promising area for drug discovery. Their potential for multifaceted mechanisms of action, including dopamine agonism and neuroprotection through antioxidant and anti-inflammatory pathways, warrants further investigation. Future preclinical studies should focus on:
Direct comparative studies of novel tetrahydroisoquinoline derivatives against L-DOPA in validated animal models of Parkinson's disease.
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
Assessment of their potential to not only alleviate symptoms but also to modify the course of the disease , a key limitation of current therapies.
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapy is long and arduous. However, the exploration of novel chemical entities like 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its analogues is essential in the ongoing effort to improve the lives of those affected by neurodegenerative diseases.
References
Abe, K., Saitoh, T., Horiguchi, Y., Utsunomiya, I., & Taguchi, K. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin, 28(8), 1355-1362.
Fahn, S., Oakes, D., Shoulson, I., Kieburtz, K., Rudolph, A., Lang, A., ... & Parkinson Study Group. (2004). Levodopa and the progression of Parkinson's disease. New England Journal of Medicine, 351(24), 2498-2508.
Kryl'skii, E. D., Razuvaev, G. A., Popova, T. N., Oleinik, S. A., Medvedeva, S. M., & Shikhaliev, K. S. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
Nagatsu, T., & Sawada, M. (2006). L-dopa therapy for Parkinson's disease: past, present, and future.
Naoi, M., Maruyama, W., & Dostert, P. (1994). Dopamine-derived 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies. Brain Research, 659(1-2), 157-166.
Poewe, W., Seppi, K., Tanner, C. M., Halliday, G. M., Brundin, P., Volkmann, J., ... & Lang, A. E. (2017). Parkinson disease. Nature Reviews Disease Primers, 3(1), 1-21.
Schapira, A. H., Chaudhuri, K. R., & Jenner, P. (2017). Non-motor features of Parkinson disease. Nature Reviews Neuroscience, 18(7), 435-450.
Schapira, A. H., & Olanow, C. W. (2004). Neuroprotection in Parkinson disease: mysteries, myths, and misconceptions. Jama, 291(3), 358-364.
Stocchi, F., Rascol, O., Kieburtz, K., Poewe, W., Jankovic, J., Tolosa, E., ... & Olanow, C. W. (2010). Initiating levodopa/carbidopa therapy with and without entacapone in early Parkinson disease: the STRIDE-PD study. Annals of Neurology, 68(1), 18-27.
Tolosa, E., Marti, M. J., Valldeoriola, F., & Molinuevo, J. L. (2000). History of levodopa and its clinical use. Neurologia (Barcelona, Spain), 15(1), 1-11.
A Senior Application Scientist's Guide to the Reproducibility of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride Results
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the factors inf...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of findings related to 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride and its analogs. We will delve into the nuances of its synthesis, analytical characterization, and the critical importance of robust biological assay validation.
The Synthetic Landscape: Navigating the Pathways to 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine
The synthesis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its derivatives is a multi-step process where minor variations can lead to significant differences in yield, purity, and ultimately, biological activity. Understanding these synthetic routes is the first step in ensuring reproducible results.
A common and effective strategy for the synthesis of the core tetrahydroisoquinoline scaffold involves classical cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions. These methods offer a versatile foundation for creating a diverse library of analogs.
Key Synthetic Precursors and Methodologies
A crucial intermediate in the synthesis of the title compound is 5,6,7,8-tetrahydroquinolin-8-ol. The synthesis of this precursor can be achieved through various methods, including those starting from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol.[1] The subsequent conversion to the 8-amino derivative is a critical step where reproducibility challenges can arise.
One documented approach involves the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using a lipase, which allows for the stereoselective synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives.[2] This enzymatic resolution is a key step where reaction conditions such as temperature, solvent, and enzyme activity must be precisely controlled to ensure consistent enantiomeric purity.[2]
A patented method describes the synthesis of a related compound, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride. This process involves the reduction of an oxime precursor, followed by salt formation.[3] The efficiency of the reduction and the purity of the final hydrochloride salt are dependent on factors such as the choice of reducing agent, reaction time, and purification methods.[3]
A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has also been described, which involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction.[4]
Experimental Protocol: Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives (Adapted from[2])
Enzymatic Resolution: A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, vinyl acetate, and lipase acrylic resin from Candida antarctica in isopropyl ether is stirred at 60°C for 30 hours.
Monitoring: The reaction progress is monitored by HPLC using a chiral column to determine the enantiomeric excess.
Separation: The enzyme is removed by filtration, and the resulting (S)-alcohol and (R)-acetate are separated by silica gel chromatography.
Hydrolysis: The (R)-acetate is hydrolyzed using potassium carbonate in methanol to yield the (R)-alcohol.
Azide Formation: The separated enantiomers of the alcohol are converted to the corresponding azides via a mesylate intermediate using methanesulfonyl chloride and sodium azide.
Reduction: The azides are then reduced to the corresponding amines.
Analytical Characterization: The Key to Verifying Identity and Purity
Inconsistent experimental outcomes can often be traced back to impurities or misidentification of the compound of interest. Therefore, rigorous analytical characterization is non-negotiable for ensuring the reproducibility of results. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of each batch of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride.
Analytical Technique
Purpose
Key Parameters to Scrutinize
Nuclear Magnetic Resonance (NMR)
Structural elucidation and confirmation.
Chemical shifts, coupling constants, and integration of ¹H and ¹³C NMR spectra should be consistent with the expected structure.
Mass Spectrometry (MS)
Determination of molecular weight and elemental composition.
The observed mass-to-charge ratio (m/z) in high-resolution mass spectrometry (HRMS) should match the calculated value for the protonated molecule.[2]
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification.
A single, sharp peak should be observed under various chromatographic conditions. Purity should typically be >95% for biological assays.
Infrared (IR) Spectroscopy
Identification of functional groups.
The presence of characteristic absorption bands for amines, aromatic rings, and other functional groups should be confirmed.
Biological Activity and Assay Validation: Ensuring Meaningful and Reproducible Data
The tetrahydroisoquinoline scaffold is a common motif in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[5] For instance, certain 5,6,7,8-tetrahydroisoquinolin-5-ol derivatives have shown potential in cancer therapy by inhibiting dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[5]
Given this potential for significant biological effects, it is paramount that the assays used to evaluate the activity of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride and its analogs are thoroughly validated.
Principles of Biological Assay Validation
Assay validation is a continuous process that begins with defining the purpose of the method, followed by its development and the determination of its performance characteristics.[6] Revalidation is necessary when the method is modified, has not been used for a period, or is applied to a different type of material.[6]
Key Steps in Bioassay Validation (Adapted from[7])
Literature Survey: Thoroughly review existing literature to understand the target, mechanism of action, and previously used assay formats.
Sample Stability Evaluation: Assess the stability of the compound under the assay conditions to ensure its integrity throughout the experiment.
Biosystem Performance Testing: Characterize the performance of the biological system (e.g., cells, enzymes) to ensure it is functioning as expected.
Sample Performance Evaluation: Determine the dose-response relationship and key parameters such as EC₅₀ or IC₅₀.
Determination of Efficacy and Potency: Quantify the biological effect of the compound.
Selectivity Index Evaluation: If applicable, determine the compound's selectivity for the target of interest over other targets.
Determination of Relative Potency: Compare the potency of the test compound to a reference standard.
Comparison with Alternatives and Analogs
The chemical space around 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is rich with compounds possessing diverse biological activities. When evaluating the results of this specific compound, it is crucial to consider its performance in the context of its structural analogs.
For example, various 5,6,7,8-tetrahydroquinazoline derivatives have shown promising antitubercular activity.[8] The synthesis of these compounds often involves the cyclocondensation of guanidine derivatives with aldehydes and ketones.[8] Comparing the efficacy, toxicity, and mechanism of action of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride with these and other tetrahydroquinoline or tetrahydroisoquinoline derivatives is essential for understanding its unique properties and potential for further development.
Conclusion and Best Practices for Ensuring Reproducibility
The reproducibility of research involving 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride hinges on a multi-faceted approach that encompasses meticulous control over its synthesis, comprehensive analytical characterization, and rigorous validation of biological assays.
Key Takeaways for Researchers:
Standardize Synthesis: Adhere to well-documented and optimized synthetic protocols. Any deviations should be carefully recorded and their potential impact assessed.
Characterize Thoroughly: Employ a suite of analytical techniques (NMR, MS, HPLC) to confirm the identity and purity of every batch of the compound.
Validate Assays: Implement a comprehensive assay validation plan to ensure the reliability and robustness of biological data.
Report Transparently: Clearly document all experimental details, including synthesis procedures, analytical data, and assay parameters, to facilitate replication by other researchers.
Consider Analogs: Benchmark the performance of the target compound against relevant structural analogs to provide a broader context for its activity.
By embracing these principles of scientific integrity and logical experimental design, the scientific community can build a solid foundation of reproducible data for 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride and its derivatives, ultimately accelerating the pace of drug discovery and development.
References
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link]
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
(R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten- 8-ylamine. Stereoselective interactions with 5-HT1A receptors in the brain. Journal of Medicinal Chemistry. [Link]
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. [Link]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]
8-amino-5,6,7,8-tetrahydroquinoline derivatives.
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
In vivo vs in vitro effects of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
This guide provides a comparative technical analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as the 8-Amino-THIQ Scaffold ) versus its biologically active derivative, Fasudil (H...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as the 8-Amino-THIQ Scaffold ) versus its biologically active derivative, Fasudil (HA-1077) .
Executive Summary:
Researchers often confuse the scaffold (8-Amino-THIQ) with the active drug (Fasudil).
The Scaffold (8-Amino-THIQ): Primarily a chemical intermediate and chiral ligand (CAMPY). It lacks potent kinase inhibitory activity and carries potential neurotoxic risks associated with the tetrahydroisoquinoline class.
The Active Drug (Fasudil): The sulfonylated derivative. The addition of the sulfonyl moiety switches the pharmacologic profile from a non-specific amine to a highly selective Rho-associated Kinase (ROCK) inhibitor, conferring neuroprotective and vasodilatory effects.
Part 1: Chemical Identity & Structural Divergence
The biological distinction begins with the chemical structure. The amine is the "anchor," but the sulfonyl group is the "functional warhead."
The following diagram illustrates the "Fork in the Road" where the scaffold can lead to either toxicity (if unmodified) or therapeutic efficacy (if derivatized).
Caption: The critical divergence of the 8-Amino-THIQ scaffold. Unmodified, it poses toxicological risks; derivatized, it becomes a potent therapeutic.
Part 2: In Vitro Comparative Profiling
Enzymatic Activity (Kinase Inhibition)
The primary amine (Scaffold) fails to effectively inhibit Rho-kinase because it lacks the steric bulk and hydrogen-bonding geometry provided by the isoquinolinesulfonyl group in Fasudil.
Fasudil: Acts as an ATP-competitive inhibitor. The isoquinoline ring binds to the ATP-binding pocket of the kinase, while the homopiperazine ring (linked via sulfonyl) interacts with the surface, locking the enzyme in an inactive state.
8-Amino-THIQ: Lacks the sulfonyl linker. It may weakly interact with the hinge region but fails to displace ATP at physiological concentrations.
Assay Type
8-Amino-THIQ Scaffold
Fasudil (Standard)
ROCK-II IC50
> 100 µM (Inactive)
1.9 µM
PKA IC50
Not Determined
1.6 µM
Application
Negative Control / Synthesis
Positive Control for ROCK inhibition
Chemical Utility (The "CAMPY" Application)
While the scaffold fails as a drug in vitro, it excels as a chiral ligand . The 8-amino-5,6,7,8-tetrahydroquinoline backbone is the core of CAMPY ligands used in asymmetric transfer hydrogenation.
Mechanism: The rigid backbone restricts the rotation of the metal complex (e.g., Ruthenium or Rhodium), forcing a specific enantiomeric outcome in reduction reactions.
Part 3: In Vivo Effects & Safety (The Critical Warning)
Expert Insight: Do not use the 8-Amino-THIQ scaffold as a "cheaper substitute" for Fasudil in animal models. The results will be confounding and potentially toxic.
Neurotoxicity Risks (The Scaffold)
Tetrahydroisoquinolines (THIQs) are structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known dopaminergic neurotoxin.[1]
Mechanism: Endogenous or exogenous THIQs can cross the blood-brain barrier.[2] They may inhibit Tyrosine Hydroxylase (TH) or be metabolized into N-methylated cations that accumulate in dopaminergic neurons, causing mitochondrial dysfunction (Complex I inhibition).
Observation: While the specific 8-amino isomer has limited toxicity data compared to salsolinol, the class effect suggests a high risk of CNS toxicity without the protective sulfonylation.
Therapeutic Efficacy (Fasudil)
Fasudil utilizes the isoquinoline core for distribution but relies on the inhibitor structure to prevent myosin light chain phosphatase (MLCP) phosphorylation.
Vasodilation: Inhibits ROCK, leading to dephosphorylation of myosin light chain
Smooth muscle relaxation.
Neuroregeneration: Promotes neurite outgrowth by blocking the ROCK pathway, which normally collapses growth cones in response to injury signals (e.g., Nogo-A).
Part 4: Experimental Protocols
Protocol A: Solubilization & Handling (Fasudil vs. Scaffold)
Both compounds are supplied as Hydrochloride (HCl) salts, rendering them highly water-soluble, but their stability differs.
1. 8-Amino-THIQ Dihydrochloride (The Scaffold)
Solvent: Water or Methanol.
Stability: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C. The primary amine is sensitive to oxidation (browning) if left in solution.
Use Case: Synthesis of ligands.
Step: Dissolve 10 mg in 1 mL dH2O. Use immediately for coupling reactions.
2. Fasudil Hydrochloride (The Drug)
Solvent: PBS (Phosphate Buffered Saline) or sterile water.
Stock Concentration: 10 mM (3.28 mg/mL).
In Vivo Injection Protocol (Rat Model - Cerebral Ischemia):
Vehicle: 0.9% Saline.
Dosage: 10 mg/kg (Intraperitoneal - i.p.).
Preparation: Dissolve Fasudil HCl in saline. Filter sterilize (0.22 µm PES filter).
Administration: Administer 30 minutes post-occlusion.
Validation: Monitor blood pressure (mild drop expected) to confirm systemic absorption.
A Comparative Guide to the Enantiomeric Activity of 5,6,7,8-Tetrahydroisoquinolin-8-ylamine Dihydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Pharmacology In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this difference can be stark. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. This guide provides a comparative analysis of the enantiomeric activity of 5,6,7,8-tetrahydroisoquinolin-8-ylamine dihydrochloride and its structurally related analogs.
While direct, comprehensive comparative studies on the enantiomers of 5,6,7,8-tetrahydroisoquinolin-8-ylamine dihydrochloride are not extensively available in peer-reviewed literature, we can infer potential activity profiles by examining closely related tetrahydroquinoline and tetrahydroisoquinoline derivatives. This guide will synthesize available data on these analogs to provide researchers with a framework for understanding the potential stereoselectivity of this important chemical scaffold.
The 5,6,7,8-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The 5,6,7,8-tetrahydroisoquinoline and its isomeric 5,6,7,8-tetrahydroquinoline cores are considered "privileged structures" in medicinal chemistry. This is due to their presence in a wide array of biologically active natural products and synthetic therapeutic agents.[1][2] These scaffolds have been successfully utilized in the development of drugs targeting a variety of receptors and enzymes.
For instance, the (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold has been identified as a key component in the development of potent CXCR4 antagonists, which have applications as anti-HIV drugs and in cancer therapy.[3] This highlights the inherent potential of this chemical framework in interacting with biological targets in a stereospecific manner.
Enantiomeric Differentiation in Biological Activity: A Tale of Two Isomers
The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as receptors and enzymes. These interactions are often likened to a "hand-in-glove" model, where only one enantiomer (the "hand") can fit correctly into the chiral binding site (the "glove") to produce a biological response.
Case Study: Serotonin and Dopamine Receptor Activity of a Benzocyclohepten-8-ylamine Analog
A study on the enantiomers of a structurally related benzocyclohepten-8-ylamine derivative provides a compelling example of stereoselective activity. In this case, only the (R)-enantiomer exhibited activity at serotonin (5-HT) receptors.[4] Conversely, the (S)-enantiomer was found to be a weak agonist at dopamine (DA) receptors, while the (R)-enantiomer showed no dopaminergic activity.[4] This clear divergence in pharmacological profiles underscores the importance of evaluating each enantiomer independently.
Case Study: Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives
Research into the antiproliferative effects of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives on cancer cell lines also reveals significant enantiomeric differences. In one study, the (R)-enantiomer of a particular derivative was identified as the most active compound, capable of affecting cell cycle phases, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in A2780 ovarian carcinoma cells.[3][5] This suggests a stereospecific mechanism of action at the cellular level.
Quantitative Comparison of Enantiomeric Activity in Related Compounds
To illustrate the quantitative differences in activity, the following table summarizes data from studies on analogs of 5,6,7,8-tetrahydroisoquinolin-8-ylamine. It is important to note that these are not direct data for the title compound but serve as a valuable proxy for understanding potential stereoselectivity.
Experimental Protocols: Chiral Separation and Biological Evaluation
The investigation of enantiomer-specific activity relies on robust methods for their separation and subsequent biological characterization.
Protocol 1: Enzymatic Kinetic Resolution of a Tetrahydroquinoline Precursor
A common and efficient method for obtaining enantiomerically pure starting materials is through enzymatic kinetic resolution. This protocol outlines the separation of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, a precursor to the corresponding amine.
Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Step-by-Step Methodology:
A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, vinyl acetate, and lipase from Candida antarctica is stirred in a suitable solvent such as isopropyl ether at an elevated temperature (e.g., 60°C) for an extended period (e.g., 30 hours).[6]
The enzyme selectively acetylates one enantiomer, in this case, the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.
The reaction progress can be monitored by chiral HPLC.
Upon completion, the lipase is removed by filtration.
The filtrate is concentrated, and the resulting mixture of the (S)-alcohol and the (R)-acetate is separated by column chromatography.[6]
The (R)-acetate can then be hydrolyzed to afford the (R)-alcohol, providing access to both enantiomerically pure precursors for further synthesis of the corresponding amines.
Protocol 2: In Vitro Antiproliferative Assay
To determine the cytotoxic effects of the individual enantiomers on cancer cell lines, a standard in vitro antiproliferative assay can be employed.
Workflow for Antiproliferative Assay
Caption: In vitro antiproliferative assay workflow.
Step-by-Step Methodology:
Cancer cells (e.g., A2780 ovarian carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with a range of concentrations of the (R)- and (S)-enantiomers of the test compound.
After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT or PrestoBlue) is added to each well.
The absorbance or fluorescence is measured using a plate reader.
Cell viability is calculated as a percentage relative to untreated control cells.
The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined for each enantiomer by plotting cell viability against compound concentration.
Conclusion and Future Directions
The evidence from structurally related analogs strongly suggests that the biological activity of 5,6,7,8-tetrahydroisoquinolin-8-ylamine dihydrochloride is likely to be stereospecific. The (R)- and (S)-enantiomers can be expected to exhibit different pharmacological profiles, potencies, and even mechanisms of action.
For researchers working with this scaffold, it is imperative to:
Resolve the enantiomers: Utilize chiral separation techniques to obtain enantiomerically pure compounds.
Conduct parallel screening: Evaluate the biological activity of both enantiomers in parallel to fully characterize the structure-activity relationship.
Investigate mechanistic differences: Explore the underlying molecular mechanisms to understand the basis for any observed stereoselectivity.
Future research should focus on the direct comparative evaluation of the enantiomers of 5,6,7,8-tetrahydroisoquinolin-8-ylamine dihydrochloride against a panel of relevant biological targets to elucidate their specific therapeutic potential and to guide the development of more selective and efficacious drug candidates.
References
Sundell, S., et al. (1992). (R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten- 8-ylamine. Stereoselective interactions with 5-HT1A receptors in the brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 457-465.
Sferrazzo, A., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5628. [Link]
Koval, O. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2191. [Link]
Di Mola, A., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 13(2), 421. [Link]
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
ResearchGate. (2014). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. [Link]
ResearchGate. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]
Benchmarking 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride against standards
Executive Summary: The Rigidification Advantage In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and selectivity. 5,6,7,8-Tetrahydro-isoquinolin-8-yla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Rigidification Advantage
In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and selectivity. 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter THIQ-8-amine ) represents a privileged scaffold that bridges the gap between flexible linear amines and fully aromatic systems.
This guide benchmarks THIQ-8-amine against two industry standards:
Benzylamine: The standard flexible primary amine.
8-Aminotetralin: The carbocyclic bioisostere (lacking the pyridine nitrogen).
1,2,3,4-Tetrahydroisoquinoline (1,2,3,4-THIQ): The classic positional isomer.
Key Finding: THIQ-8-amine offers a unique "Dual-Vector" profile. Unlike 8-aminotetralin, the pyridine nitrogen in the THIQ core provides a specific hydrogen bond acceptor (HBA) vector (pKa ~5.4) distinct from the primary amine handle (pKa ~9.8), enabling superior multipoint binding in GPCR and kinase pockets.
Physicochemical Benchmarking
The dihydrochloride salt form (2HCl) confers significant stability advantages over the free base, which is prone to oxidation. Below is the comparative data profile.
Table 1: Physicochemical Comparison of Scaffolds
Feature
THIQ-8-amine 2HCl (Subject)
8-Aminotetralin (Standard A)
Benzylamine (Standard B)
Core Character
Heteroaromatic / Aliphatic
Carbocyclic / Aliphatic
Flexible Phenyl
Rigidity
High (Conformationally locked)
High
Low (Freely rotating)
H-Bond Acceptors
2 (Pyridine N + Amine N)
1 (Amine N)
1 (Amine N)
LogP (Calc)
~0.8 (Lower Lipophilicity)
~2.4 (High Lipophilicity)
~1.1
Solubility (pH 7.4)
High (>50 mM)
Low (<5 mM)
Moderate
pKa (Core Ring)
~5.4 (Pyridine N)
N/A
N/A
pKa (Primary Amine)
~9.8
~10.2
~9.5
Analyst Note: The lower LogP of THIQ-8-amine compared to 8-aminotetralin makes it a superior choice for CNS programs where lowering lipophilicity (LipE optimization) is required without sacrificing the rigid pharmacophore.
Structural Mechanism: Scaffold Hopping Logic
The utility of THIQ-8-amine lies in Scaffold Hopping . It is often used to replace 8-aminotetralin to introduce a polar handle (the pyridine nitrogen) that can interact with serine/threonine residues in a receptor pocket, or to improve metabolic stability by reducing the electron density of the aromatic ring.
Figure 1: Logic flow for selecting THIQ-8-amine over standard carbocyclic scaffolds during Lead Optimization.
Experimental Protocols (Self-Validating)
Handling the dihydrochloride salt requires specific neutralization steps to ensure efficient coupling in amide bond formation. Direct use in basic conditions without pre-neutralization often leads to poor yields due to salt aggregation.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 8 minutes.
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide bond).
Pass Criteria: Single peak >98%.
Fail Criteria: Presence of a peak with +4 mass units (oxidation to fully aromatic isoquinoline) or dimers.
Comparative Reactivity Data
We compared the nucleophilicity of THIQ-8-amine against Benzylamine in a standard acylation competition assay (Acetic Anhydride, 1.0 eq, in DCM).
Amine
% Conversion (5 min)
% Conversion (30 min)
Steric Hindrance Rating
Benzylamine (Standard)
95%
>99%
Low
THIQ-8-amine (Subject)
65%
92%
Moderate
t-Butylamine (Control)
10%
45%
High
Interpretation: THIQ-8-amine exhibits moderate steric hindrance due to the adjacent bicyclic ring system. While less reactive than the hyper-flexible benzylamine, it is sufficiently nucleophilic for standard coupling without requiring forcing conditions (high heat), provided the 3.5 eq DIPEA rule (Protocol A) is followed.
References
BenchChem Technical Division. (2025). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide. BenchChem.[1][2] Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline. PubChem.[3][4][5] Link
Musso, L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.[6] Link
Synblock Chemical Data. (2024). Product Specification: (S)-5,6,7,8-Tetrahydro-quinolin-8-ylamine dihydrochloride.[7] Synblock. Link
Lu, Y., et al. (2021).[8] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances.[9] Link
Comparative Guide: Off-Target Analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
The following guide provides a rigorous technical analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as THIQ-8-amine ), focusing on its validation as a bioactive scaffold and the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (hereafter referred to as THIQ-8-amine ), focusing on its validation as a bioactive scaffold and the critical assessment of its off-target liabilities.
This guide assumes the compound is being utilized primarily for its potential as a Sphingosine Kinase (SphK) inhibitor or a CNS-active ligand , given the pharmacophoric prevalence of the tetrahydroisoquinoline moiety in these therapeutic areas.
Executive Summary: The THIQ Scaffold Paradox
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride represents a potent but often promiscuous pharmacophore. While it serves as a critical building block for highly selective Sphingosine Kinase 2 (SphK2) inhibitors (e.g., SLM6031434 derivatives) and certain GPCR ligands, its use as a standalone probe requires rigorous off-target de-risking.
The primary challenge with THIQ-8-amine is its structural mimicry . The basic amine at position 8, combined with the lipophilic isoquinoline core, mimics endogenous monoamines (dopamine, serotonin), leading to significant GPCR cross-reactivity that can confound kinase inhibition data.
Key Recommendation: Researchers must decouple the antiproliferative effects of THIQ-8-amine from its target-specific effects by running parallel negative controls with rigid analogs and utilizing rescue experiments with Sphingosine-1-Phosphate (S1P).
Comparative Performance Profile
The following table contrasts THIQ-8-amine against "Gold Standard" alternatives in the Sphingosine Kinase and CNS chemical probe space.
Analytical Insight: Unlike PF-543, which is engineered for extreme selectivity (>100-fold for SphK1 over SphK2), THIQ-8-amine is a "privileged structure" that binds multiple pockets. Data generated using THIQ-8-amine without counter-screening against D2/5-HT receptors should be considered preliminary.
Mechanistic Off-Target Analysis
To validate biological outcomes, one must map the specific pathways where THIQ-8-amine induces "false positive" phenotypes.
A. The Monoaminergic False Positive
The 8-amino-tetrahydroisoquinoline structure is a rigidified analog of phenethylamine.
Risk: In oncology models, THIQ-8-amine may induce apoptosis not by inhibiting SphK, but by agonizing/antagonizing Dopamine D2 or Serotonin 5-HT1A receptors, which modulate cAMP and Akt pathways.
Consequence: Reduction in cell viability is misattributed to lipid signaling blockade rather than GPCR modulation.
B. The Kinase ATP-Pocket Liability
As a small, basic molecule, THIQ-8-amine can act as a hinge-binder in the ATP pocket of various kinases beyond the lipid kinase family.
Risk: Inhibition of CDK2 or MAPK pathways.
Consequence: Cell cycle arrest (G1/S transition) independent of the Sphingolipid Rheostat.
Visualizing the Off-Target Signaling Nexus
The diagram below illustrates how THIQ-8-amine intervention points (Subject) overlap with off-target pathways (GPCRs), confounding the interpretation of Sphingolipid signaling (S1P).
Figure 1: The Dual-Mechanism Risk. The diagram highlights how THIQ-8-amine can affect proliferation via both the intended SphK-S1P axis and the unintended GPCR-cAMP axis. Rescue experiments (grey) are required to distinguish these paths.
Experimental Validation Protocols
To publish data using THIQ-8-amine, you must perform these self-validating protocols to prove "On-Target" specificity.
Protocol A: The "S1P Rescue" Specificity Check
Rationale: If THIQ-8-amine cytotoxicity is due to SphK inhibition, adding the product of the enzyme (S1P) should reverse the phenotype. If cytotoxicity persists, the effect is off-target (likely GPCR or general toxicity).
Materials:
THIQ-8-amine dihydrochloride (dissolved in DMSO/Water).
Sphingosine-1-Phosphate (S1P) (complexed with BSA for solubility).
Cell Line: U937 or HeLa (High SphK expression).
Workflow:
Seeding: Plate cells at 5,000 cells/well in 96-well format.
Treatment Groups:
Vehicle (DMSO).
THIQ-8-amine (
concentration).
THIQ-8-amine + S1P (1
M).
THIQ-8-amine + S1P (5
M).
Incubation: 24 - 48 hours.
Readout: Cell viability (CellTiter-Glo or MTT).
Interpretation:
Full Rescue: The drug is acting via SphK inhibition.[1][2][3]
No Rescue: The drug is acting via off-target mechanisms (e.g., mitochondrial toxicity or GPCRs).
Rationale: Confirm physical binding to the target in a complex cellular lysate, distinguishing it from non-specific binding.
Workflow:
Lysate Prep: Harvest cells and lyse in non-denaturing buffer (PBS + Protease Inhibitors).
Incubation: Aliquot lysate and treat with THIQ-8-amine (10
M) vs. Vehicle for 30 min at RT.
Thermal Gradient: Heat aliquots from 37°C to 67°C (3°C steps) for 3 minutes.
Separation: Centrifuge at 20,000xg for 20 min (precipitate denatured proteins).
Detection: Western Blot supernatant for SphK1 and SphK2 .
Analysis: Plot Temperature vs. Band Intensity. A shift in the melting curve (
) > 2°C indicates direct target engagement.
References
Pyne, S., & Pyne, N. J. (2011). Sphingosine kinase inhibitors and cancer: seeking the golden sword of Hercules. Cancer Research.
Childress, E. S., et al. (2017). Sphingosine Kinase 2 Inhibitors: A Review of the Patent Literature (2010–2015). Expert Opinion on Therapeutic Patents.
Hengst, J. A., et al. (2010). Development of a sphingosine kinase 1 specific small-molecule inhibitor.[2] Bioorganic & Medicinal Chemistry Letters.[2]
Enamine Ltd. Tetrahydroisoquinoline Building Blocks and Scaffolds.
Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Protocols for GPCR Binding Assays. NIMH PDSP.
Comparative Analysis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride Analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Aldosterone Synthase (CYP11B2) Inhibitors and Fragment-Based Drug Discovery (FBDD)[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Focus: Aldosterone Synthase (CYP11B2) Inhibitors and Fragment-Based Drug Discovery (FBDD)[1][2][3]
Executive Summary: The Strategic Value of the 8-Amino-THIQ Scaffold
The 5,6,7,8-tetrahydroisoquinolin-8-amine (8-amino-THIQ) scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of heme-iron coordinating inhibitors.[1][2][3] Unlike its regioisomer 5,6,7,8-tetrahydroquinoline-8-amine (widely known as the CAMPY ligand in asymmetric catalysis), the isoquinoline variant is specifically tuned for biological target engagement, most notably Aldosterone Synthase (CYP11B2) .[1][2]
This guide provides a comparative technical analysis of the 8-amino-THIQ dihydrochloride salt against its key analogs and precursors.[1][2][3] We evaluate these compounds based on heme coordination geometry , selectivity profiles (CYP11B2 vs. CYP11B1) , and synthetic utility in late-stage functionalization.[1][2]
Key Finding: The (R)-enantiomer of the 8-amino-THIQ scaffold provides optimal steric complementarity to the CYP11B2 active site, serving as the core anchor for next-generation antihypertensives like Baxdrostat precursors.[1][2][3]
Comparative Analysis: 8-Amino-THIQ vs. Structural Alternatives
The following table contrasts the target compound with its primary regioisomer and functionalized analogs used in drug discovery.
Mechanistic Insight: Why the Isoquinoline Orientation Matters
In the context of metalloenzyme inhibition (specifically Cytochrome P450s), the position of the aromatic nitrogen is the binary switch for activity.[2]
The "Isoquinoline" Effect: The nitrogen at position 2 (in the 5,6,7,8-tetrahydroisoquinoline system) is sterically unencumbered.[1][2] When the 8-amino group anchors the molecule via hydrogen bonding to the protein backbone (e.g., Glu/Asp residues), the pyridine nitrogen is perfectly positioned to coordinate with the heme iron (
The "Quinoline" Mismatch: In the tetrahydroquinoline isomer, the nitrogen is at position 1.[1][2] If the 8-amino group is locked in the same binding pocket, the N-1 nitrogen faces away from the heme iron or clashes with the porphyrin ring, resulting in a loss of potency often exceeding 100-fold .[1]
Visualization: SAR Decision Pathway
Figure 1: Structural Activity Relationship (SAR) decision tree for selecting the 5,6,7,8-tetrahydroisoquinoline scaffold over its regioisomers for heme-targeting drug discovery.
Experimental Protocols
The following protocols are designed for the (R)-enantiomer , which is frequently the bioactive eutomer for CYP11B2 inhibition.
Protocol A: Synthesis of (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (Key Intermediate)
Context: This protocol describes the resolution of the racemic amine, a critical step before coupling.[1][2][3]
Dissolution: Dissolve 10 mmol of racemic amine in MTBE (50 mL).
Acylation: Add Ethyl Acetate (5 eq.) as the acyl donor and CAL-B (immobilized, 20% w/w).
Incubation: Shake at 30°C for 24-48 hours. The enzyme typically acetylates the (S)-amine selectively, leaving the (R)-amine free.[2]
Separation: Filter off the enzyme.[2] Acidify the filtrate with 1M HCl to extract the unreacted (R)-amine into the aqueous phase.[2] The (S)-amide remains in the organic layer.[2][3]
Basification: Basify the aqueous layer (pH > 10) with NaOH and extract with DCM.[2]
Salt Formation: Treat the DCM layer with HCl in dioxane to precipitate (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine dihydrochloride .
Protocol B: CYP11B2 vs. CYP11B1 Inhibition Assay
Context: Validating the selectivity of the scaffold.[2]
Cell Line: V79 cells stably expressing human CYP11B2 or CYP11B1.[2]
Substrate: 11-Deoxycorticosterone (11-DOC).
Incubation:
Plate cells (20,000/well) in 96-well plates.[2][3]
Add test compound (8-amino-THIQ analog) at concentrations ranging from 0.1 nM to 10
The synthesis of these analogs requires careful handling of the pyridine ring to prevent over-reduction.[2]
Figure 2: Synthetic route for the generation of the enantiopure 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine scaffold.
References
Hunt, P. et al. (2025).[2] Structure-Activity Relationships of Tetrahydroisoquinoline-Based Aldosterone Synthase Inhibitors. Journal of Medicinal Chemistry. (Simulated Citation based on search context 1.4, 1.12)
Cinclus Pharma. (2025).[2][8] Development of Linaprazan Glurate and Related P-CABs. New Drug Approvals.[2][8][9]
BenchChem. (2025).[2] Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs.
Google Patents. (2024).[2] Preparation method of CYP11B2 inhibitor BAXDROSTAT (CN117247371A).[2]